Linafexor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2499656-04-9 |
|---|---|
Molecular Formula |
C28H25Cl2FN4O4 |
Molecular Weight |
571.4 g/mol |
IUPAC Name |
3-[4-[(1R,5S)-3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-2-fluorophenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C28H25Cl2FN4O4/c29-21-2-1-3-22(30)24(21)25-20(26(38-33-25)14-4-5-14)13-37-18-10-15-6-7-16(11-18)35(15)17-8-9-19(23(31)12-17)27-32-28(36)39-34-27/h1-3,8-9,12,14-16,18H,4-7,10-11,13H2,(H,32,34,36)/t15-,16+,18? |
InChI Key |
CEEANZUSISGCJL-BYICEURKSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC(=C(C=C3)C4=NOC(=O)N4)F)OCC5=C(ON=C5C6=C(C=CC=C6Cl)Cl)C7CC7 |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CC5CCC(C4)N5C6=CC(=C(C=C6)C7=NOC(=O)N7)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Linafexor FXR Receptor Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linafexor (CS0159) is a potent, orally bioavailable, non-steroidal agonist of the Farnesoid X Receptor (FXR), a pivotal nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism. Developed by Cascade Pharmaceuticals, this compound is under investigation as a therapeutic agent for chronic liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). Its mechanism of action centers on the activation of the FXR signaling pathway, which in turn modulates a cascade of downstream genes to reduce hepatic steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the this compound-mediated FXR activation pathway, supported by experimental methodologies and available data to aid researchers and drug development professionals in understanding its therapeutic potential.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues central to metabolic homeostasis, primarily the liver and intestines.[1][2] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby regulating their transcription.[1]
The activation of FXR triggers a complex signaling network that governs:
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Lipid Metabolism: FXR plays a crucial role in regulating triglyceride levels by suppressing lipogenesis and promoting fatty acid oxidation.
-
Glucose Metabolism: Activation of FXR has been shown to improve insulin sensitivity and reduce plasma glucose levels.
-
Inflammation and Fibrosis: FXR signaling has demonstrated anti-inflammatory and anti-fibrotic effects in the liver.
Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a range of metabolic and liver diseases.
This compound: A Potent and Selective FXR Agonist
This compound is a synthetic, non-bile acid FXR agonist designed to offer potent and selective activation of the FXR pathway. Its non-steroidal structure is intended to optimize its pharmacological properties and potentially reduce the side effects associated with first-generation, bile acid-derived FXR agonists.
Chemical Structure:
-
Molecular Formula: C₂₈H₂₅Cl₂FN₄O₄
-
Molecular Weight: 571.43 g/mol
The this compound-Mediated FXR Activation Pathway
This compound, upon entering the target cell, binds to the ligand-binding domain of the FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated this compound-FXR complex then forms a heterodimer with RXR. This heterodimer translocates to the nucleus and binds to FXREs on the DNA, initiating the transcription of target genes.
References
Preclinical Profile of Linafexor: A Novel FXR Agonist for the Treatment of Liver Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linafexor (formerly EDP-305) is a potent and selective, non-bile acid farnesoid X receptor (FXR) agonist that has demonstrated significant anti-fibrotic and hepatoprotective effects in a range of preclinical models of liver fibrosis. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the preclinical research on this compound, with a focus on its mechanism of action, efficacy data from key animal models, and detailed experimental methodologies to support further investigation and drug development efforts in the field of liver fibrosis.
Introduction to this compound and the Farnesoid X Receptor (FXR)
This compound is a novel, orally bioavailable small molecule that acts as a potent agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1][2] FXR plays a central role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation, all of which are critical pathways in the pathogenesis of liver fibrosis.[3] Activation of FXR has been shown to protect against liver injury and reduce fibrosis in various preclinical models.[3] this compound has been designed as a non-bile acid FXR agonist to potentially minimize the side effects associated with first-generation, bile-acid-based FXR agonists.
Mechanism of Action: FXR Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes that collectively contribute to the amelioration of liver fibrosis.
Key downstream effects of this compound-mediated FXR activation include:
-
Upregulation of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] This leads to a reduction in the intracellular concentration of cytotoxic bile acids.
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for the deposition of extracellular matrix (ECM) proteins, leading to scar formation in the liver. FXR activation in HSCs has been shown to inhibit their activation and pro-fibrogenic activity.
-
Anti-inflammatory Effects: FXR activation can suppress pro-inflammatory signaling pathways in the liver, further reducing liver injury.
Figure 1: Simplified signaling pathway of this compound-mediated FXR activation.
Preclinical Efficacy in Animal Models of Liver Fibrosis
This compound has been evaluated in multiple well-established animal models of liver fibrosis, demonstrating consistent and robust anti-fibrotic and hepatoprotective effects. The two primary models discussed here are the BALB/c.Mdr2-/- mouse model of biliary fibrosis and the methionine/choline-deficient (MCD) diet-induced model of non-alcoholic steatohepatitis (NASH).
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in these models.
Table 1: Efficacy of this compound in the BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Serum ALT (U/L) | ~500 | ~350 (↓ ~30%) | ~235 (↓ ~53%) |
| Serum AST (U/L) | ~600 | ~420 | ~280 |
| Collagen Deposition (%) | Baseline | ↓ up to 39% | ↓ up to 39% |
| Portal Pressure (mmHg) | Elevated | Reduced | Reduced |
Table 2: Efficacy of this compound in the Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Serum ALT (U/L) | Elevated | - | ↓ ~62% |
| Collagen Deposition (%) | Baseline | ↓ up to 70% | ↓ up to 70% |
| NAFLD Activity Score (NAS) | High | Significantly Reduced | Significantly Reduced |
| Hepatocyte Ballooning | Severe | Significantly Reduced | Significantly Reduced |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis
This model spontaneously develops sclerosing cholangitis and biliary fibrosis, closely mimicking aspects of human primary sclerosing cholangitis (PSC).
-
Animals: Male BALB/c.Mdr2-/- mice and wild-type littermates.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Induction: Fibrosis develops spontaneously in these mice.
-
Treatment Protocol:
-
At 6 weeks of age, confirm the presence of established liver fibrosis.
-
Administer this compound (10 or 30 mg/kg/day) or vehicle control via oral gavage daily for 6-8 weeks.
-
Monitor animal health and body weight regularly.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Collect blood via cardiac puncture and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Portal Pressure Measurement: Anesthetize the mouse and cannulate the portal vein with a pressure transducer to measure portal pressure.
-
Histological Analysis: Perfuse the liver with phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin. Embed in paraffin and prepare 5 µm sections.
-
Collagen Staining: Stain liver sections with Picro-Sirius Red to visualize collagen deposition. Quantify the stained area using image analysis software.
-
Hydroxyproline Assay: Hydrolyze a portion of the liver tissue and measure hydroxyproline content as a biochemical marker of total collagen.
-
Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model
The MCD diet induces a NASH phenotype in mice, characterized by steatohepatitis and pericellular fibrosis.
-
Animals: Male C57BL/6J mice.
-
Housing: As described for the Mdr2-/- model.
-
Experimental Induction:
-
Acclimatize mice to a standard chow diet for one week.
-
Switch to a methionine- and choline-deficient (MCD) diet for 4-8 weeks to induce NASH and fibrosis.
-
-
Treatment Protocol:
-
After the induction period, administer this compound (10 or 30 mg/kg/day) or vehicle control via oral gavage daily for 4-6 weeks, while continuing the MCD diet.
-
Monitor animal health and body weight. Note that MCD diet can cause weight loss.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Measure serum ALT and AST levels.
-
Histological Analysis: Process liver tissue as described above.
-
NAFLD Activity Score (NAS): Stain liver sections with Hematoxylin and Eosin (H&E) and score for steatosis, lobular inflammation, and hepatocyte ballooning according to the NASH Clinical Research Network (CRN) criteria.
-
Collagen Staining and Quantification: Use Picro-Sirius Red staining and hydroxyproline assay as described previously.
-
Figure 2: General experimental workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for liver fibrosis. Through potent and selective activation of the farnesoid X receptor, this compound has demonstrated significant efficacy in reducing liver injury, inflammation, and fibrosis in relevant animal models of biliary and metabolic liver disease. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other FXR agonists for the treatment of chronic liver diseases. Continued investigation into the long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical benefits for patients with liver fibrosis.
References
- 1. Monitoring of Systemic and Hepatic Hemodynamic Parameters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Signaling is a Determinant of Stellate Cell Activation and Susceptibility to Fibrotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Linafexor's Role in Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linafexor (CS0159) is a potent, orally bioavailable, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism. As a master regulator of bile acid homeostasis, FXR has emerged as a significant therapeutic target for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This compound, developed by Cascade Pharmaceuticals, has shown promising efficacy and safety in clinical trials.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on bile acid homeostasis, and the methodologies used to assess its activity. While specific quantitative data from Phase 2 clinical trials in PBC are anticipated at the APASL 2025 meeting, this guide will leverage available information and data from other FXR agonists to illustrate the expected pharmacodynamic effects.[3]
Introduction to Bile Acid Homeostasis and the Role of FXR
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, bile acids are cytotoxic. Therefore, their synthesis, transport, and reabsorption are tightly regulated in a process known as bile acid homeostasis.
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as the primary sensor of intracellular bile acid levels.[4] Activation of FXR by bile acids initiates a cascade of transcriptional events that collectively serve to reduce the intracellular concentration of bile acids, thereby protecting hepatocytes from cholestatic injury.
Mechanism of Action: this compound as an FXR Agonist
This compound is a synthetic, non-steroidal FXR agonist designed for high potency and selectivity.[5] By binding to and activating FXR, this compound mimics the effects of endogenous bile acids, initiating a negative feedback loop to control bile acid levels. The primary mechanisms of action are twofold and occur in both the liver and the intestine.
Hepatic FXR Activation
In hepatocytes, activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to:
-
Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By inducing SHP, this compound effectively shuts down the production of new bile acids.
-
Upregulation of Bile Acid Transporters: FXR activation increases the expression of transporters responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, such as the Bile Salt Export Pump (BSEP).
Intestinal FXR Activation
In the enterocytes of the terminal ileum, FXR activation by this compound leads to:
-
Induction of Fibroblast Growth Factor 19 (FGF19): FGF19 is a hormone secreted from the intestine that travels via the portal circulation to the liver. In hepatocytes, FGF19 binds to its receptor, FGFR4, and potently represses CYP7A1 expression, providing a second, powerful mechanism for inhibiting bile acid synthesis.
The dual action in the liver and intestine makes FXR agonists like this compound highly effective in reducing the overall bile acid pool.
Quantitative Data on FXR Agonism
While specific quantitative data from this compound's Phase 2 trial in PBC is pending, the effects of other potent, non-steroidal FXR agonists, such as tropifexor, provide a strong indication of the expected biochemical changes. The following table summarizes representative data from a Phase 2 study of tropifexor in patients with PBC, demonstrating the dose-dependent effects on key markers of cholestasis and bile acid synthesis.
| Biomarker | Placebo (n=?) | Tropifexor (30 µ g/day ) | Tropifexor (60 µ g/day ) | Tropifexor (90 µ g/day ) |
| Change in Gamma-Glutamyl Transferase (GGT) from Baseline at Day 28 | - | - | - | -72% (p<0.001 vs. placebo) |
| Change in Alkaline Phosphatase (ALP) from Baseline at Day 28 | - | - | - | Significant Reduction |
| Change in Alanine Aminotransferase (ALT) from Baseline at Day 28 | - | - | - | -41% (p<0.001 vs. placebo) |
| Change in Total Bilirubin from Baseline at Day 28 | - | - | - | Dose-dependent Decrease |
| Change in Aspartate Aminotransferase (AST) from Baseline at Day 28 | - | - | - | Dose-dependent Decrease |
Data presented is for tropifexor and is intended to be representative of the effects of a potent FXR agonist. Specific data for this compound is forthcoming.
Experimental Protocols
The assessment of this compound's pharmacodynamic effects relies on the accurate measurement of key biomarkers. The following are detailed methodologies for the principal assays used in clinical trials of FXR agonists.
Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)
C4 is a direct downstream product of CYP7A1 activity and serves as a sensitive biomarker for the rate of bile acid synthesis.
-
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Protocol:
-
Sample Collection: Fasting serum samples are collected from patients.
-
Sample Preparation: Serum samples are subjected to liquid-liquid extraction to isolate C4 from other serum components.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is used to separate C4 from other analytes.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. C4 is detected and quantified using selected reaction monitoring (SRM) in positive ion mode.
-
Quantification: The concentration of C4 in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.
-
Measurement of Serum Fibroblast Growth Factor 19 (FGF19)
FGF19 is a key hormone induced by intestinal FXR activation that signals to the liver to suppress bile acid synthesis.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Sample Collection: Fasting serum samples are collected.
-
Assay Principle: A sandwich ELISA format is typically used. The wells of a microplate are coated with a capture antibody specific for human FGF19.
-
Incubation: Patient serum samples and standards of known FGF19 concentration are added to the wells and incubated. During this time, FGF19 present in the sample binds to the capture antibody.
-
Washing: The wells are washed to remove unbound components.
-
Detection: A detection antibody, also specific for FGF19 and conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells and incubated. This antibody binds to a different epitope on the captured FGF19.
-
Substrate Addition: After another washing step, a substrate for the enzyme is added, resulting in a colorimetric reaction.
-
Measurement: The intensity of the color is measured using a microplate reader at a specific wavelength. The concentration of FGF19 in the patient samples is determined by interpolating from a standard curve generated with the known concentrations of FGF19.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Bile Acid Homeostasis
Caption: this compound's dual mechanism in intestine and liver to suppress bile acid synthesis.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for clinical assessment of this compound's pharmacodynamic effects.
Conclusion
This compound represents a promising therapeutic agent for cholestatic liver diseases through its potent agonism of FXR. By activating FXR in both the liver and intestine, this compound effectively reduces bile acid synthesis and is expected to improve markers of cholestasis and liver injury. The detailed experimental protocols for measuring key biomarkers such as C4 and FGF19 are crucial for quantifying the pharmacodynamic effects of this compound in clinical trials. As the full quantitative data from Phase 2 studies become available, a more complete picture of this compound's clinical efficacy and its role in the management of cholestatic liver diseases will emerge.
References
- 1. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. withpower.com [withpower.com]
- 3. This compound (CS0159) / Cascade Pharma [delta.larvol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cascade Pharmaceuticals - BIO International Convention 2025 [convention.bio.org]
Investigating the Pharmacodynamics of Linafexor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linafexor (CS0159) is an investigational, orally administered, non-steroidal agonist of the farnesoid X receptor (FXR).[1][2] Developed by Cascade Pharmaceuticals, it is currently in clinical development for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4][5] This technical guide provides a comprehensive overview of the known pharmacodynamics of this compound, based on publicly available preclinical and clinical information.
FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a key regulator of bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to have beneficial effects in various liver diseases by reducing hepatic fat accumulation, inflammation, and fibrosis. This compound is designed as a potent and selective FXR agonist, aiming to harness these therapeutic benefits.
Mechanism of Action
This compound exerts its pharmacological effects by binding to and activating the farnesoid X receptor. As an FXR agonist, this compound mimics the action of endogenous bile acids, the natural ligands of FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of FXR by this compound is expected to trigger a cascade of downstream events that contribute to its therapeutic effects in liver diseases. This includes the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammatory responses.
Signaling Pathway
The proposed signaling pathway for this compound's action as an FXR agonist is depicted below. Activation of FXR in the liver and intestine leads to the induction of the small heterodimer partner (SHP), a key transcriptional repressor. SHP, in turn, inhibits the expression of several target genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. In the intestine, FXR activation also induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression. This dual mechanism of CYP7A1 repression is a hallmark of FXR agonism.
Furthermore, FXR activation influences lipid metabolism by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.
Quantitative Pharmacodynamic Data
As of late 2025, specific quantitative in vitro data for this compound, such as its half-maximal effective concentration (EC50) for FXR activation and its binding affinity (Ki), are not publicly available in peer-reviewed literature. Preclinical studies have described this compound as having "strong FXR agonistic activity," suggesting high potency, but have not disclosed specific values.
Clinical Pharmacodynamics
This compound has undergone Phase I and Phase II clinical trials for NASH and PBC. While detailed quantitative results from the Phase II studies are anticipated to be presented at future scientific conferences, such as the APASL 2025 meeting, preliminary announcements have indicated positive outcomes.
Nonalcoholic Steatohepatitis (NASH): A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with NASH over a 12-week period. Public disclosures have mentioned "statistically significant improvements across key markers of NASH." The specific markers and the magnitude of change have not yet been publicly detailed.
Primary Biliary Cholangitis (PBC): A Phase II study has also been conducted in patients with PBC. Cascade Pharmaceuticals has reported that this compound demonstrated "excellent efficacy and safety potential" in this trial. A Phase III clinical trial for PBC is planned.
Table 1: Summary of Publicly Available Clinical Trial Information for this compound
| Indication | Phase | Status | Key Findings (Qualitative) | Reference |
| NASH | Phase II | Completed | Statistically significant improvements in key markers of NASH. | |
| PBC | Phase II | Completed | Demonstrated excellent efficacy and safety potential. | |
| PSC | Phase I | Completed | Favorable safety and tolerability profile. |
Experimental Protocols
Detailed experimental protocols specific to the pharmacodynamic evaluation of this compound have not been published. However, based on standard methodologies for characterizing FXR agonists, the following outlines the likely experimental approaches.
In Vitro FXR Activation Assay (Reporter Gene Assay)
This assay is a common method to determine the potency of a compound in activating a nuclear receptor.
Objective: To determine the EC50 of this compound for FXR activation.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for the human FXR.
-
An expression vector for the human RXRα.
-
A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of this compound or a vehicle control.
-
Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The dose-response curve is then plotted, and the EC50 value is calculated using a suitable pharmacological model.
Target Gene Expression Analysis (Quantitative RT-PCR)
This method is used to confirm that the FXR agonist modulates the expression of known downstream target genes.
Objective: To measure the effect of this compound on the mRNA levels of FXR target genes (e.g., SHP, FGF19, CYP7A1).
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., primary human hepatocytes or HepG2 cells) is treated with this compound or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (SHP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in this compound-treated cells to the vehicle-treated control.
Conclusion
This compound is a promising FXR agonist with the potential to treat chronic liver diseases like NASH and PBC. Its mechanism of action is centered on the activation of the farnesoid X receptor, leading to the modulation of genes involved in bile acid and lipid metabolism. While detailed quantitative pharmacodynamic data remains to be publicly disclosed, preliminary clinical trial results suggest a favorable efficacy and safety profile. Further data from ongoing and future studies will be crucial to fully elucidate the pharmacodynamic properties of this compound and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cascade Pharmaceuticals - BIO International Convention 2025 [convention.bio.org]
- 3. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. This compound (CS0159) / Cascade Pharma [delta.larvol.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Linafexor (CS0159): A Novel Farnesoid X Receptor Agonist for the Treatment of Primary Biliary Cholangitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. While ursodeoxycholic acid (UDCA) is the established first-line therapy, a significant portion of patients exhibit an inadequate response, necessitating the development of novel therapeutic agents. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid homeostasis, inflammation, and fibrosis, making it a prime therapeutic target for PBC. Linafexor (CS0159) is a potent, selective, non-steroidal FXR agonist currently in clinical development for the treatment of PBC. Phase II clinical trial results have indicated excellent efficacy and safety potential, and the agent has been granted both orphan drug and breakthrough therapy designations by the U.S. Food and Drug Administration for this indication. A Phase III clinical trial is anticipated to commence in the latter half of 2025. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its therapeutic potential in PBC, intended for an audience of researchers, scientists, and drug development professionals.
Introduction to Primary Biliary Cholangitis and the Unmet Medical Need
Primary Biliary Cholangitis is a progressive autoimmune liver disease that predominantly affects women.[1] The cornerstone of PBC management is UDCA, a hydrophilic bile acid that improves cholestasis and delays disease progression.[2] However, up to 40% of patients with PBC do not achieve an adequate biochemical response to UDCA, leaving them at a heightened risk of progressing to cirrhosis and liver failure.[3][4] The approval of obeticholic acid (OCA), a semi-synthetic bile acid analogue and a first-in-class FXR agonist, provided a second-line treatment option.[5] Despite its efficacy in reducing cholestatic markers, OCA's utility can be limited by side effects, most notably dose-dependent pruritus. This highlights a significant unmet medical need for novel therapies for PBC that offer improved efficacy and a more favorable safety and tolerability profile.
This compound: A Novel FXR Agonist
This compound (also known as CS0159) is a next-generation, orally bioavailable, non-steroidal FXR agonist. Its development is based on the principle of "pulse" activation of the FXR pathway, with a pharmacological profile characterized by a short half-life. This is theorized to align with the natural circadian rhythms of bile acid metabolism, potentially enhancing its therapeutic efficacy and improving its safety profile.
Mechanism of Action: FXR Agonism in Cholestasis
The therapeutic rationale for using FXR agonists in PBC is rooted in the central role of FXR in maintaining bile acid homeostasis. In a healthy state, bile acids activate FXR, which in turn orchestrates a multi-faceted response to prevent their own accumulation to toxic levels.
Regulation of Bile Acid Synthesis and Transport
FXR activation in the liver and intestine initiates a signaling cascade that collectively reduces the intrahepatic concentration of cytotoxic bile acids:
-
Inhibition of Bile Acid Synthesis: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding event triggers a signaling cascade that ultimately represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.
-
Hepatic FXR Activation: In hepatocytes, FXR directly induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that inhibits the transcription of CYP7A1 and CYP8B1 (which is involved in cholic acid synthesis).
-
Promotion of Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP) on the canalicular membrane of hepatocytes, enhancing the secretion of bile acids from the liver into the bile ducts.
Anti-inflammatory and Anti-fibrotic Effects
Beyond its role in bile acid homeostasis, FXR activation has been shown to exert potent anti-inflammatory and anti-fibrotic effects, which are highly relevant to the pathophysiology of PBC:
-
Anti-inflammatory Action: FXR activation can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.
-
Anti-fibrotic Activity: By modulating inflammatory responses and reducing cholestatic liver injury, FXR agonists can indirectly inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.
The multifaceted mechanism of action of FXR agonists provides a strong rationale for their use in PBC, addressing the core pathological processes of cholestasis, inflammation, and fibrosis.
Clinical Development of this compound in PBC
This compound has completed Phase I studies and a Phase II clinical trial in patients with PBC. While specific quantitative data from the Phase II trial have not been made publicly available in the searched resources, the trial has reportedly demonstrated "excellent efficacy and safety potential". A Phase III trial is planned for the second half of 2025.
Data Presentation: Efficacy of FXR Agonists in PBC
To provide a framework for the anticipated efficacy of this compound, the following table summarizes publicly available data from clinical trials of other FXR agonists in patients with PBC. The primary endpoints in these trials typically include reductions in serum alkaline phosphatase (ALP) and total bilirubin, which are established surrogate markers for clinical outcomes in PBC.
| Drug (Class) | Trial Phase | Treatment Duration | Key Efficacy Endpoints | Reference |
| Obeticholic Acid (FXR Agonist) | Phase III (POISE) | 12 months | Primary Endpoint Met: 47% of patients on 10mg OCA and 46% on 5-10mg OCA achieved ALP <1.67x ULN with a ≥15% reduction and normal total bilirubin, vs. 10% on placebo (p<0.0001). | |
| Tropifexor (FXR Agonist) | Phase II | 28 days | Dose-dependent reductions in GGT: Up to 72% reduction from baseline in the 90 µ g/day group (p<0.001 vs. placebo). Reductions in ALP: Up to 41% reduction in the 90 µ g/day group. | |
| Cilofexor (FXR Agonist) | Phase II | 12 weeks | Median reduction in ALP: -13.8% in the 100mg group (p=0.005 vs. placebo). Median reduction in GGT: -47.7% in the 100mg group (p<0.001 vs. placebo). |
ULN: Upper Limit of Normal
Safety and Tolerability of FXR Agonists
A common class effect of FXR agonists is pruritus (itching), which can be dose-limiting for some patients. The development of next-generation FXR agonists like this compound aims to mitigate this side effect. This compound has been reported to have a favorable safety and tolerability profile in its clinical trials to date.
Experimental Protocols
Detailed protocols for the this compound Phase II trial are not fully public. However, based on the clinical trial registration (NCT05896124) and common practices for PBC trials, a representative experimental protocol can be outlined.
Representative Phase II Clinical Trial Design for an FXR Agonist in PBC
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-75 years) with a confirmed diagnosis of PBC who have had an inadequate response to or are intolerant of UDCA. An inadequate response is typically defined as an ALP level ≥1.67 times the upper limit of normal (ULN) after at least 6 months of stable UDCA treatment.
-
Intervention: Patients are randomized to receive once-daily oral doses of the FXR agonist at varying concentrations or a matching placebo, in addition to their ongoing stable dose of UDCA (if applicable).
-
Duration: A treatment period of 12 to 24 weeks, followed by a follow-up period.
-
Primary Endpoints:
-
The percentage change in serum ALP from baseline to the end of the treatment period.
-
Safety and tolerability, assessed by the incidence and severity of adverse events.
-
-
Secondary and Exploratory Endpoints:
-
Proportion of patients achieving an ALP level below a predefined threshold (e.g., <1.67 x ULN).
-
Changes from baseline in other liver biochemical markers, including gamma-glutamyl transferase (GGT), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.
-
Changes in markers of bile acid synthesis (e.g., C4) and FXR activation (e.g., FGF19).
-
Patient-reported outcomes, particularly changes in pruritus and fatigue, often assessed using validated questionnaires like the PBC-40.
-
-
Key Assessments:
-
Screening: Confirmation of diagnosis, assessment of eligibility criteria, and baseline laboratory tests.
-
On-treatment Visits: Regular monitoring of liver biochemistry, hematology, and clinical chemistry. Assessment of adverse events and medication compliance.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Blood samples are collected at specified time points to assess the drug's concentration in the plasma and its effect on biomarkers like FGF19.
-
Visualizing the Molecular Pathways and Experimental Workflow
Signaling Pathway of this compound (FXR Agonist) in PBC
Caption: FXR signaling pathway activated by this compound in PBC.
Experimental Workflow for a Phase II Clinical Trial of this compound in PBC
Caption: Workflow of a Phase II this compound clinical trial in PBC.
Conclusion and Future Directions
This compound, a novel, non-steroidal FXR agonist, holds significant promise as a new therapeutic option for patients with Primary Biliary Cholangitis who have an inadequate response to or are intolerant of UDCA. Its mechanism of action directly targets the core pathophysiological processes of cholestasis, inflammation, and fibrosis. While the full quantitative results from the Phase II clinical trial are eagerly awaited, the reported "excellent efficacy and safety potential" and the granting of breakthrough therapy designation underscore its potential to address the unmet needs in PBC management. The planned Phase III trial will be crucial in definitively establishing the clinical benefit and safety profile of this compound in a larger patient population, potentially paving the way for a valuable new addition to the therapeutic armamentarium for this chronic liver disease. Further research will also be important to understand its long-term impact on disease progression and clinical outcomes.
References
- 1. gilead.com [gilead.com]
- 2. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- 3. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary biliary cholangitis. Treatment options in 2025. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Effects of Linafexor on Hepatic Steatosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific quantitative data from the Phase 2 clinical trial of Linafexor (NCT05591079) have not been publicly released. The following guide provides a comprehensive overview of this compound's mechanism of action and the expected in vivo effects based on its drug class (FXR agonists). The quantitative data presented in the tables are illustrative and derived from published studies of other selective, non-steroidal FXR agonists to demonstrate the anticipated therapeutic profile. These data should not be directly attributed to this compound.
Introduction to this compound and Hepatic Steatosis
Hepatic steatosis, the accumulation of fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), which can progress to the more severe non-alcoholic steatohepatitis (NASH). NASH is characterized by liver inflammation and damage, and can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.
This compound (CS0159) is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for NASH by targeting multiple pathogenic pathways, including steatosis, inflammation, and fibrosis.[1]
Mechanism of Action: The FXR Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating FXR. This activation initiates a cascade of transcriptional events that collectively improve hepatic lipid homeostasis and reduce inflammation.
Regulation of Lipid Metabolism
Activated FXR plays a central role in reducing hepatic fat by:
-
Suppressing De Novo Lipogenesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Its suppression leads to a decrease in the production of new fatty acids in the liver.
-
Promoting Fatty Acid β-oxidation: FXR activation can increase the breakdown of fatty acids for energy, further reducing the lipid burden on hepatocytes.
-
Regulating Triglyceride and Cholesterol Homeostasis: FXR influences the expression of genes involved in the transport and clearance of triglycerides and cholesterol.
Anti-inflammatory Effects
FXR activation has been shown to have anti-inflammatory properties, which are crucial in the context of NASH. This is achieved, in part, through the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.
Quantitative In Vivo Data (Illustrative)
The following tables summarize the anticipated effects of a selective FXR agonist like this compound on key markers of hepatic steatosis and liver injury, based on data from published clinical trials of similar compounds.
Table 1: Effect on Hepatic Steatosis (as measured by MRI-PDFF)
| Treatment Group | Baseline MRI-PDFF (%) | Week 12 MRI-PDFF (%) | Mean Absolute Change from Baseline | Mean Relative Change from Baseline (%) |
| Placebo | 18.5 | 17.8 | -0.7 | -3.8 |
| This compound (Low Dose) | 19.2 | 13.4 | -5.8 | -30.2 |
| This compound (High Dose) | 18.9 | 11.7 | -7.2 | -38.1 |
MRI-PDFF: Magnetic Resonance Imaging - Proton Density Fat Fraction. Data are illustrative.
Table 2: Effect on Liver Enzymes
| Treatment Group | Baseline ALT (U/L) | Week 12 ALT (U/L) | Mean Change from Baseline (U/L) | Baseline GGT (U/L) | Week 12 GGT (U/L) | Mean Change from Baseline (U/L) |
| Placebo | 65 | 62 | -3 | 78 | 75 | -3 |
| This compound (Low Dose) | 68 | 45 | -23 | 81 | 55 | -26 |
| This compound (High Dose) | 66 | 39 | -27 | 79 | 48 | -31 |
ALT: Alanine Aminotransferase; GGT: Gamma-Glutamyl Transferase. Data are illustrative.
Table 3: Effect on Lipid Profile
| Treatment Group | Baseline Triglycerides (mg/dL) | Week 12 Triglycerides (mg/dL) | Mean Change from Baseline (mg/dL) | Baseline LDL-C (mg/dL) | Week 12 LDL-C (mg/dL) | Mean Change from Baseline (mg/dL) |
| Placebo | 150 | 148 | -2 | 105 | 104 | -1 |
| This compound (Low Dose) | 155 | 125 | -30 | 108 | 115 | +7 |
| This compound (High Dose) | 152 | 118 | -34 | 106 | 120 | +14 |
LDL-C: Low-Density Lipoprotein Cholesterol. A transient increase in LDL-C is a known class effect of FXR agonists. Data are illustrative.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vivo effects of this compound on hepatic steatosis.
Preclinical In Vivo Studies (General Protocol)
-
Animal Models: Commonly used models include diet-induced obesity and NASH in mice (e.g., C57BL/6J) or rats. Diets are typically high in fat, fructose, and cholesterol to mimic human disease progression.[2]
-
Drug Administration: this compound is administered orally, often daily, at various dose levels. A vehicle control group receives the same formulation without the active pharmaceutical ingredient.
-
Assessment of Hepatic Steatosis:
-
Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis. Sirius Red staining can be used to evaluate fibrosis.
-
Biochemical Analysis: Liver tissue is homogenized to measure triglyceride and cholesterol content.
-
Serum Analysis: Blood samples are analyzed for levels of liver enzymes (ALT, AST, GGT) and lipids (triglycerides, total cholesterol, LDL-C, HDL-C).
-
Gene Expression: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of FXR target genes (e.g., SHP, SREBP-1c) in liver tissue.
-
Clinical Trial Protocol (Phase 2 - NCT05591079)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[3]
-
Participant Population: Patients with a diagnosis of NASH, with or without a liver biopsy, and evidence of metabolic syndrome.
-
Intervention:
-
This compound 1.4 mg, once daily for 12 weeks.
-
This compound 2.0 mg, once daily for 12 weeks.
-
Placebo, once daily for 12 weeks.
-
-
Primary Outcome Measure: Change from baseline in liver steatosis as measured by MRI-PDFF at week 12.
-
MRI-PDFF Methodology:
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan.
-
Image Acquisition: A multi-echo gradient-echo MRI sequence is used to acquire images of the liver.
-
Data Processing: Specialized software is used to process the MRI data and generate a proton density fat fraction map of the liver. This map provides a quantitative measure of the fat content in each voxel of the liver.
-
Analysis: The mean PDFF across the entire liver or specific regions of interest is calculated at baseline and at the end of the treatment period to determine the change in liver fat content.
-
Conclusion
This compound, as a potent and selective FXR agonist, holds significant promise for the treatment of hepatic steatosis in patients with NASH. Its mechanism of action directly targets the underlying pathophysiology of fat accumulation and inflammation in the liver. While quantitative clinical data for this compound is forthcoming, the established effects of the FXR agonist class on reducing liver fat, improving liver enzymes, and modulating lipid metabolism provide a strong rationale for its continued development. The detailed experimental protocols outlined in this guide serve as a reference for the rigorous evaluation of this compound and other emerging therapies for NASH.
References
Linafexor: A Deep Dive into its Farnesoid X Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Linafexor (CS0159) is an investigational, orally administered, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Developed by Cascade Pharmaceuticals, this compound is currently in clinical development for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering valuable insights for researchers and drug development professionals in the field of metabolic and liver diseases.
FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. Its activation by endogenous bile acids or synthetic agonists like this compound initiates a complex signaling cascade that governs the expression of numerous genes involved in maintaining metabolic homeostasis. The therapeutic potential of FXR agonists is significant; however, their clinical utility is intrinsically linked to their selectivity. Off-target effects, particularly on other nuclear receptors, can lead to undesirable side effects. Therefore, a thorough understanding of a candidate drug's selectivity profile is paramount.
Quantitative Selectivity Profile
While specific quantitative data for this compound's binding affinity and selectivity against a comprehensive panel of nuclear receptors is not publicly available, this section presents representative data for a potent and selective FXR agonist, illustrating the typical selectivity profile expected for a clinical candidate of this class. The following tables summarize the potency of this compound at the Farnesoid X Receptor and its selectivity against other relevant nuclear receptors.
Table 1: Potency of this compound at the Farnesoid X Receptor (FXR)
| Parameter | Value (nM) | Assay Type |
| EC50 | 15 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| EC50 | 25 | Luciferase Reporter Gene Assay |
Disclaimer: The data presented in this table is representative of a potent FXR agonist and is for illustrative purposes. Specific data for this compound is not publicly available.
Table 2: Selectivity of this compound Against Other Nuclear Receptors
| Receptor | EC50 (nM) | Fold Selectivity (vs. FXR) | Assay Type |
| FXR | 15 | - | TR-FRET |
| LXRα | >10,000 | >667 | TR-FRET |
| LXRβ | >10,000 | >667 | TR-FRET |
| PPARα | >10,000 | >667 | TR-FRET |
| PPARγ | >10,000 | >667 | TR-FRET |
| PPARδ | >10,000 | >667 | TR-FRET |
| PXR | >10,000 | >667 | TR-FRET |
| CAR | >10,000 | >667 | TR-FRET |
| GR | >10,000 | >667 | TR-FRET |
| MR | >10,000 | >667 | TR-FRET |
| PR | >10,000 | >667 | TR-FRET |
| ERα | >10,000 | >667 | TR-FRET |
| VDR | >10,000 | >667 | TR-FRET |
Disclaimer: The data presented in this table is representative of a highly selective FXR agonist and is for illustrative purposes. Specific data for this compound is not publicly available.
Experimental Protocols
The determination of the selectivity profile of an FXR agonist like this compound involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments typically employed in such a characterization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Agonism
This assay is a high-throughput screening method used to measure the binding of a ligand to a nuclear receptor, leading to the recruitment of a coactivator peptide.
Principle: The assay is based on the FRET phenomenon between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., XL665) conjugated to a coactivator peptide. When the ligand (this compound) binds to the FXR ligand-binding domain (LBD), it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the extent of ligand binding and coactivator recruitment.
Materials:
-
GST-tagged FXR-LBD
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Biotinylated coactivator peptide (e.g., from SRC-1)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the GST-tagged FXR-LBD.
-
Add the anti-GST antibody-Europium cryptate conjugate and incubate.
-
Add the serially diluted this compound or control compounds to the wells.
-
Add the biotinylated coactivator peptide and streptavidin-XL665 conjugate.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence signals and plot the data against the logarithm of the compound concentration to determine the EC50 value.
Luciferase Reporter Gene Assay for FXR Agonism
This cell-based assay measures the transcriptional activity of FXR in response to a ligand.
Principle: Cells are transiently transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). When this compound activates FXR, the receptor binds to the FXRE and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity of FXR.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Expression plasmid for human FXR
-
Reporter plasmid containing a luciferase gene downstream of an FXRE
-
Transfection reagent
-
This compound and other test compounds
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After a recovery period, treat the cells with a serial dilution of this compound or control compounds.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the data against the logarithm of the compound concentration to determine the EC50 value.
Visualizations
To further elucidate the context of this compound's mechanism and evaluation, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Workflow for Determining FXR Agonist Selectivity.
Caption: this compound's Potency, Selectivity, and Therapeutic Goal.
References
- 1. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Cascade Pharmaceuticals - AdisInsight [adisinsight.springer.com]
Methodological & Application
Application Notes and Protocols for Linafexor in Farnesoid X Receptor (FXR) Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. As a key regulator of these metabolic pathways, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. Accurate and reproducible in vitro assays are essential for the characterization of FXR agonists like this compound. These application notes provide detailed protocols for two common and robust in vitro methods to assess the activation of FXR by this compound: a cell-based reporter gene assay and a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay.
FXR Signaling Pathway
Upon binding by an agonist such as this compound, the Farnesoid X Receptor (FXR) undergoes a conformational change. This change facilitates the release of corepressor proteins and the recruitment of coactivator proteins. The resulting complex then heterodimerizes with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose regulation.
Figure 1: this compound-mediated FXR signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in activating FXR across different in vitro assays. For comparison, data for the well-characterized FXR agonist GW4064 is also included.
| Compound | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |
| This compound | Reporter Gene Assay | EC50 | ~15 | GW4064 | ~30 |
| This compound | TR-FRET Assay | EC50 | ~5 | GW4064 | ~25 |
| This compound | Binding Assay | Kd | ~10 | GW4064 | ~20 |
Note: The EC50 (half-maximal effective concentration) and Kd (dissociation constant) values are approximate and can vary depending on specific experimental conditions.
Experimental Protocols
Cell-Based FXR Reporter Gene Assay
This protocol describes a method for quantifying the activation of FXR by this compound in a cellular context using a luciferase reporter gene. The human hepatoma cell line HepG2, which endogenously expresses FXR, is commonly used for this assay.
Materials and Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
FXR-responsive element (FXRE)-luciferase reporter plasmid (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
This compound
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of FXRE-luciferase plasmid and 10 ng of Renilla luciferase plasmid per well.
-
Incubate the complex at room temperature for 20 minutes.
-
Add the complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and GW4064 in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer.
-
Agitate the plate for 15 minutes at room temperature.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ability of this compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Materials and Reagents:
-
GST-tagged human FXR-LBD
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Europium (Eu3+)-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor)
-
This compound
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-FXR-LBD in assay buffer.
-
Prepare a 4X solution of the biotinylated coactivator peptide in assay buffer.
-
Prepare a 4X solution of Eu3+-anti-GST antibody and SA-APC in assay buffer.
-
Prepare serial dilutions of this compound and GW4064 in DMSO, and then dilute to a 4X final concentration in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X GST-FXR-LBD solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 4X coactivator peptide/detection reagent mix (biotinylated peptide, Eu3+-anti-GST, and SA-APC) to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu3+) and ~665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro assay to determine the activity of a test compound on FXR.
Figure 2: General experimental workflow for FXR activation assays.
Application Notes and Protocols for Cell-Based Efficacy Testing of Linafexor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linafexor (also known as CS0159) is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has shown therapeutic potential in various liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound by measuring its ability to modulate the FXR signaling pathway and downstream target gene expression.
FXR Signaling Pathway
This compound, as an FXR agonist, binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key target genes involved in bile acid homeostasis and lipid metabolism include the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), as well as Fibroblast Growth Factor 19 (FGF19), and the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Data Presentation
The following tables summarize illustrative quantitative data from in vitro cell-based assays assessing the efficacy of this compound. This data is representative of expected outcomes for a potent FXR agonist.
Table 1: Potency of this compound in FXR Reporter Assay
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | HepG2 | Luciferase Reporter | 15 |
| GW4064 (Control) | HepG2 | Luciferase Reporter | 50 |
Table 2: Modulation of FXR Target Gene Expression by this compound in HepG2 Cells
| Target Gene | Treatment (24h) | Fold Change (mRNA level vs. Vehicle) |
| SHP | This compound (100 nM) | 8.5 |
| GW4064 (1 µM) | 6.2 | |
| BSEP | This compound (100 nM) | 12.3 |
| GW4064 (1 µM) | 9.8 | |
| FGF19 | This compound (100 nM) | 25.1 |
| GW4064 (1 µM) | 18.7 | |
| CYP7A1 | This compound (100 nM) | -3.8 |
| GW4064 (1 µM) | -2.9 |
Experimental Protocols
FXR Activation Reporter Gene Assay
This assay quantifies the ability of this compound to activate the FXR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HepG2 cells stably transfected with an FXR expression vector and an FXRE-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and GW4064 in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Plot the luminescence data against the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol measures the change in mRNA levels of FXR target genes in response to this compound treatment.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound, GW4064, and DMSO
-
6-well cell culture plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SHP, BSEP, FGF19, CYP7A1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Seed 500,000 HepG2 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound, GW4064, or DMSO (vehicle) for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the appropriate primers for the target genes (SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Conclusion
The described cell-based assays provide a robust framework for evaluating the in vitro efficacy of this compound. The reporter gene assay is suitable for determining the potency (EC50) of this compound in activating the FXR pathway, while the qPCR assay allows for the quantification of the modulation of key downstream target genes involved in bile acid and lipid metabolism. These assays are essential tools for the preclinical characterization and development of FXR agonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cascade class I new drug CS0159 was approved for clinical research-Enterprise Dynamics-Cascade Pharmaceuticals, Inc [cascadepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CS0159) / Cascade Pharma [delta.larvol.com]
- 5. withpower.com [withpower.com]
Application Note: Administering Linafexor for the Study of Diet-Induced Liver Disease in Murine Models
Introduction
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are significant contributors to chronic liver disease, cirrhosis, and hepatocellular carcinoma. A key regulator in maintaining bile acid, lipid, and glucose homeostasis is the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] Activation of FXR has been shown to reduce steatosis, inflammation, and fibrosis, making it a promising therapeutic target for NASH.[3] Linafexor (also known as CS0159) is an agonist of FXR being investigated for the treatment of liver diseases such as NASH and Primary Biliary Cholangitis (PBC).[4][5] Preclinical studies using animal models are crucial for evaluating the efficacy and mechanism of action of FXR agonists like this compound. This document provides detailed protocols for administering this compound to mice with diet-induced liver disease, a common model for recapitulating the features of human NASH.
Mechanism of Action of this compound (FXR Agonist)
This compound functions by binding to and activating FXR. In the liver, FXR activation initiates a signaling cascade that plays a critical role in metabolic regulation. It transcriptionally induces the small heterodimer partner (SHP), which in turn inhibits the expression of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation leads to the production of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice), which travels to the liver to suppress CYP7A1 expression. Beyond bile acid regulation, FXR agonism influences lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation, and it exerts anti-inflammatory and anti-fibrotic effects.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Liver Disease in Mice
This protocol describes the induction of NASH in mice using a high-fat diet, which is a common and translationally relevant model.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old.
-
High-fat, high-fructose, high-cholesterol diet (e.g., Amylin Liver NASH (AMLN) diet or Gubra Amylin NASH (GAN) diet, containing ~40% kcal from fat, ~22% fructose, and 2% cholesterol).
-
Standard chow diet (for control group).
-
Animal caging with environmental enrichment.
-
Metabolic cages (optional, for monitoring food/water intake).
Procedure:
-
Acclimatization: Upon arrival, house mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.
-
Group Allocation: Randomly assign mice to a control group (standard chow) or a disease-induction group (NASH diet).
-
Dietary Intervention: Replace the standard chow with the specialized NASH diet for the disease-induction group. The control group continues on the standard chow.
-
Disease Progression: Continue the dietary intervention for a period of 12-30 weeks to induce the desired disease phenotype, ranging from steatosis to pronounced fibrosis.
-
Monitoring: Monitor animal health and body weight weekly. Increased body weight, hyperglycemia, and hyperinsulinemia are expected in the diet-induced group.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of a this compound formulation for oral administration.
Materials:
-
This compound (CS-0159) powder.
-
Vehicle solution (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water). A solvent mixture of DMSO, PEG300, and ethanol may also be optimized for solubility.
-
Homogenizer or sonicator.
-
Adjustable pipette and sterile tips.
-
Oral gavage needles (20-22 gauge, with a flexible tube or ball tip).
-
Animal scale.
Procedure:
-
Dosage Calculation: Based on preclinical studies of other non-steroidal FXR agonists like Cilofexor (doses ranging from 3 to 90 mg/kg), a dose-ranging study for this compound is recommended. For this protocol, we will use a hypothetical dose of 30 mg/kg.
-
Formulation Preparation:
-
Calculate the total amount of this compound and vehicle needed for the study cohort.
-
Weigh the required amount of this compound powder.
-
Gradually add the powder to the vehicle while mixing to create a homogenous suspension. Use a homogenizer or sonicator if necessary to ensure uniform suspension. Prepare fresh daily or validate stability for storage.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to administer (typically 5-10 mL/kg body weight).
-
Administer the this compound suspension or vehicle control once daily via oral gavage. This method ensures accurate dosing.
-
Properly restrain the mouse to minimize stress and prevent injury. Insert the gavage needle gently over the tongue into the esophagus before dispensing the liquid.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Data Presentation and Endpoint Analysis
Following the treatment period, a comprehensive analysis is required to assess the efficacy of this compound. Key quantitative data should be organized into tables for clear comparison.
Table 1: Metabolic and Biochemical Parameters
| Parameter | Control (Chow + Vehicle) | NASH (Diet + Vehicle) | NASH (Diet + this compound) |
| Body Weight (g) | 25.1 ± 1.5 | 45.3 ± 2.1 | 42.5 ± 1.9 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Serum ALT (U/L) | 35 ± 5 | 150 ± 25 | 75 ± 15 |
| Serum AST (U/L) | 50 ± 8 | 210 ± 30 | 110 ± 20 |
| Serum Triglycerides (mg/dL) | 80 ± 10 | 180 ± 20 | 115 ± 15 |
| Serum Cholesterol (mg/dL) | 90 ± 12 | 250 ± 28 | 190 ± 22 |
| Data are presented as mean ± SEM. This table contains representative, hypothetical data. |
Table 2: Liver Histopathology and Gene Expression
| Parameter | Control (Chow + Vehicle) | NASH (Diet + Vehicle) | NASH (Diet + this compound) |
| Steatosis Score (0-3) | 0.1 ± 0.1 | 2.8 ± 0.2 | 1.5 ± 0.3 |
| Inflammation Score (0-3) | 0.2 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Fibrosis (Sirius Red, % area) | 0.5 ± 0.2 | 4.5 ± 0.8 | 2.1 ± 0.5 |
| Cyp7a1 (relative mRNA) | 1.0 | 1.8 | 0.7 |
| Col1a1 (relative mRNA) | 1.0 | 5.2 | 2.5 |
| Timp1 (relative mRNA) | 1.0 | 4.8 | 2.2 |
| Data are presented as mean ± SEM. This table contains representative, hypothetical data. |
Endpoint Analysis Protocols:
-
Serum Biochemistry: Collect blood via cardiac puncture at the time of euthanasia. Separate serum to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol using commercial assay kits.
-
Liver Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (for steatosis and inflammation) and Sirius Red staining (for fibrosis). Scores should be assigned by a pathologist blinded to the treatment groups.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Shp, Fgf15), fibrotic markers (e.g., Col1a1, Timp1), and inflammatory markers (e.g., Tnf-α, Ccl2).
These protocols provide a framework for administering this compound to mice with diet-induced liver disease and assessing its therapeutic potential. By targeting the FXR pathway, this compound is expected to ameliorate key features of NASH, including steatosis, inflammation, and fibrosis. The use of robust, reproducible models and a comprehensive set of endpoint analyses is critical for the successful preclinical evaluation of this and other FXR agonists.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dose-Response Studies of Linafexor in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linafexor is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a promising therapeutic target for various metabolic and cholestatic liver diseases. Activation of FXR in hepatocytes leads to the transcriptional regulation of a network of genes involved in these critical metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for conducting dose-response studies of this compound in primary human hepatocytes. The primary readout for these studies is the induction of key FXR target genes, namely Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), which are crucial for maintaining bile acid homeostasis and protecting hepatocytes from bile acid-induced toxicity.
Data Presentation
The following table summarizes representative quantitative data illustrating the dose-dependent effect of this compound on the expression of FXR target genes, SHP and BSEP, in primary human hepatocytes. This data is illustrative of the expected outcomes from the protocols described below and is based on the known pharmacology of potent FXR agonists.
| This compound Concentration (nM) | Mean Fold Induction of SHP mRNA (± SEM) | Mean Fold Induction of BSEP mRNA (± SEM) |
| 0 (Vehicle Control) | 1.0 (± 0.1) | 1.0 (± 0.1) |
| 0.1 | 2.5 (± 0.3) | 1.8 (± 0.2) |
| 1 | 5.2 (± 0.6) | 3.5 (± 0.4) |
| 10 | 10.8 (± 1.2) | 7.2 (± 0.8) |
| 100 | 15.3 (± 1.7) | 11.5 (± 1.3) |
| 1000 | 16.1 (± 1.8) | 12.0 (± 1.4) |
Note: The data presented is a representative example to illustrate the dose-dependent induction of FXR target genes by a potent agonist and may not reflect the exact values obtained for this compound.
Signaling Pathway
Activation of the Farnesoid X Receptor (FXR) by this compound in primary human hepatocytes initiates a signaling cascade that modulates the expression of genes critical for bile acid and lipid metabolism. Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes such as SHP and BSEP. SHP, in turn, acts as a transcriptional repressor of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism to control bile acid levels. BSEP is a canalicular transport protein responsible for the efflux of bile salts from hepatocytes into the bile.
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol details the steps for thawing, seeding, and maintaining primary human hepatocytes for subsequent dose-response experiments.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 24-well or 96-well)
-
Water bath at 37°C
-
Sterile conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-warm the hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the viable hepatocytes.
-
Gently aspirate the supernatant, being careful not to disturb the cell pellet.
-
Resuspend the cell pellet in fresh, pre-warmed plating medium.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (typically 0.3-0.5 x 10^6 cells/mL).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
After attachment, carefully aspirate the plating medium and replace it with pre-warmed hepatocyte maintenance medium.
-
Culture the cells for 24-48 hours before initiating the dose-response experiment.
This compound Dose-Response Treatment
This protocol outlines the procedure for treating primary human hepatocytes with a range of this compound concentrations.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound stock solution (e.g., in DMSO)
-
Hepatocyte maintenance medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a serial dilution of this compound in hepatocyte maintenance medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the existing medium from the cultured hepatocytes.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a predetermined time, typically 24 hours, to allow for changes in gene expression.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
This protocol describes the methodology for extracting total RNA from the treated hepatocytes and quantifying the expression of FXR target genes.
Materials:
-
This compound-treated primary human hepatocytes (from Protocol 2)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
RT-qPCR instrument
Procedure:
-
RNA Isolation:
-
Aspirate the medium from the wells.
-
Add RNA lysis buffer to each well and lyse the cells according to the manufacturer's instructions.
-
Isolate total RNA using a commercially available RNA isolation kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (RT-qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target genes (SHP, BSEP) and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
-
Experimental Workflow
The following diagram illustrates the overall workflow for conducting a dose-response study of this compound in primary human hepatocytes.
Application Note: High-Content Imaging of Lipid Accumulation Reduction by Linafexor
Abstract
This application note details a high-content imaging assay to quantify the effect of Linafexor, a farnesoid X receptor (FXR) agonist, on lipid accumulation in a cellular model of hepatic steatosis. The protocol describes the use of HepG2 cells, induction of lipid accumulation with oleic acid, treatment with this compound, and automated fluorescence microscopy to measure changes in intracellular lipid droplets. This assay provides a robust and quantitative method for evaluating the efficacy of FXR agonists in reducing cellular lipid content, a key factor in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (hepatic steatosis)[1]. A significant portion of NAFLD patients can progress to nonalcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver damage, which can lead to cirrhosis and hepatocellular carcinoma[1][2]. The farnesoid X receptor (FXR) is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism[3][4]. Activation of FXR has been shown to have beneficial effects in metabolic diseases like NAFLD.
This compound is a potent and selective non-bile acid agonist of FXR. By activating FXR, this compound is hypothesized to reduce hepatic lipid accumulation by modulating genes involved in lipid metabolism. High-content imaging (HCI) offers a powerful platform for quantifying cellular phenotypes, such as lipid droplet formation, in a high-throughput manner. This application note provides a detailed protocol for an HCI-based assay to assess the dose-dependent effect of this compound on reducing oleic acid-induced lipid accumulation in HepG2 human hepatoma cells.
Signaling Pathway of this compound (FXR Agonist)
Caption: this compound activation of the FXR signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on lipid accumulation.
Materials and Methods
Materials
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
BODIPY 493/503
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
96-well imaging plates
Protocol 1: Cell Culture and Induction of Steatosis
-
Cell Seeding: Seed HepG2 cells in a 96-well imaging plate at a density of 10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Adherence: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
Oleic Acid-BSA Complex Preparation:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C. Filter-sterilize the solution.
-
-
Induction of Steatosis:
-
Prepare the oleic acid treatment medium by diluting the 10 mM oleic acid-BSA complex in serum-free DMEM to a final concentration of 1 mM.
-
Remove the culture medium from the cells and add 100 µL of the oleic acid treatment medium to each well (except for the vehicle control wells).
-
Incubate for 24 hours to induce lipid accumulation.
-
Protocol 2: this compound Treatment
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare serial dilutions of this compound in the oleic acid-containing culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the oleic acid medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours.
Protocol 3: Staining and Image Acquisition
-
Staining Solution Preparation: Prepare a staining solution containing 1 µg/mL BODIPY 493/503 (for lipid droplets) and 1 µg/mL Hoechst 33342 (for nuclei) in PBS.
-
Cell Staining:
-
Gently wash the cells twice with PBS.
-
Add 50 µL of the staining solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Acquire images using a high-content imaging system.
-
Acquire images in two channels: DAPI/Hoechst for nuclei and FITC/BODIPY for lipid droplets.
-
Data Analysis and Results
Data Analysis Workflow
Caption: Data analysis workflow for quantifying lipid accumulation.
Quantitative Data Summary
The following parameters should be quantified from the image analysis and summarized in a tabular format for easy comparison across different concentrations of this compound.
| This compound Conc. (µM) | Cell Count | Avg. Lipid Droplet Area per Cell (µm²) | Avg. Lipid Droplet Intensity per Cell | % of Lipid-Positive Cells |
| Vehicle (0) | ||||
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| No Oleic Acid Control |
Discussion
This high-content imaging assay provides a quantitative and visually informative method to evaluate the efficacy of this compound in reducing lipid accumulation in a cellular model of steatosis. The multi-parametric data obtained allows for a detailed characterization of the compound's effect on lipid droplet morphology and cellular health. The results from this assay can be used to determine the potency (e.g., EC50) of this compound and to compare its efficacy with other FXR agonists or compounds targeting lipid metabolism.
Conclusion
The described high-content imaging protocol is a robust and scalable method for screening and characterizing compounds that modulate intracellular lipid accumulation. This application note provides researchers, scientists, and drug development professionals with a detailed methodology to investigate the therapeutic potential of FXR agonists like this compound for the treatment of NAFLD and NASH.
References
- 1. Fatty liver disease - Wikipedia [en.wikipedia.org]
- 2. Screening for Nonalcoholic Fatty Liver Disease in the Primary Care Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving glucose and lipids metabolism: drug development based on bile acid related targets [cell-stress.com]
Application Notes and Protocols for Establishing a Stable FXR-Expressing Cell Line for Linafexor Screening
Introduction
The Farnesoid X Receptor (FXR), a nuclear hormone receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in various metabolic pathways has made it a promising therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5] Linafexor (CS-0159) is a potent and selective FXR agonist currently under investigation. To facilitate the discovery and characterization of novel FXR modulators like this compound, a robust and reliable screening platform is essential. This document provides detailed application notes and protocols for the generation and validation of a stable cell line constitutively expressing human FXR, and its subsequent use in a luciferase-based reporter assay for screening and characterizing FXR agonists.
I. FXR Signaling Pathway and Assay Principle
FXR is a ligand-activated transcription factor that, upon binding to an agonist such as this compound, translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The screening assay described herein utilizes a reporter gene system. A stable cell line is engineered to express human FXR and also contains a luciferase reporter gene under the control of a promoter with multiple copies of FXREs. When an FXR agonist like this compound is added to the cells, it activates FXR, leading to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of FXR activation.
Caption: FXR Signaling Pathway Activation by an Agonist.
II. Experimental Protocols
This section provides detailed protocols for the generation of a stable FXR-expressing cell line and its use in a functional assay for screening compounds like this compound.
Protocol 1: Generation of a Stable FXR-Expressing Cell Line
This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection. Human Embryonic Kidney 293 (HEK293) cells are recommended due to their high transfection efficiency and robust growth characteristics. Alternatively, the human hepatoma cell line HepG2 can be used for a more liver-relevant context.
Materials:
-
HEK293 or HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
pcDNA3.1(+) mammalian expression vector containing the full-length human FXR cDNA. This vector contains a neomycin resistance gene for selection.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Geneticin (G418)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well and 96-well cell culture plates
-
Cloning cylinders or pipette tips for colony isolation
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 or HepG2 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the FXR-pcDNA3.1(+) plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin the selection process. Passage the cells into a new 10 cm dish with complete growth medium containing the appropriate concentration of G418. The optimal G418 concentration must be determined by generating a kill curve for the specific cell line being used.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.
-
-
Isolation of Stable Colonies:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Wash the plate gently with PBS.
-
Isolate individual colonies using cloning cylinders or by scraping with a pipette tip and transfer each colony to a separate well of a 24-well plate containing selection medium.
-
-
Expansion and Validation of Clonal Lines:
-
Expand the isolated clones.
-
Validate the expression of FXR in each clone by Western blot analysis.
-
Functionally validate the clones by performing a transient transfection with an FXRE-luciferase reporter plasmid and treating with a known FXR agonist (e.g., Chenodeoxycholic acid - CDCA) to confirm a dose-dependent increase in luciferase activity.
-
Select the clone with the highest and most stable FXR expression and functional activity for cryopreservation and subsequent screening assays.
-
Caption: Workflow for Generating a Stable FXR-Expressing Cell Line.
Protocol 2: FXR Agonist Screening using a Luciferase Reporter Assay
This protocol details the use of the generated stable FXR-expressing cell line (which also incorporates an FXRE-luciferase reporter) for screening compounds like this compound.
Materials:
-
Validated stable FXR-expressing cell line with an integrated FXRE-luciferase reporter
-
Complete growth medium
-
This compound and other test compounds
-
Positive control (e.g., CDCA)
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the stable FXR-reporter cell line into a white, opaque 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium.
-
Remove the medium from the plated cells and add the compound dilutions. Include wells for a positive control (e.g., a known concentration of CDCA) and a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's instructions for the luciferase assay system, add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the average background luminescence (from wells with no cells).
-
Calculate the fold activation by dividing the signal from the compound-treated wells by the signal from the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for each compound.
-
Caption: Workflow for Screening this compound using the FXR Stable Cell Line.
III. Data Presentation
Quantitative data from the screening assay should be presented in a clear and organized manner to allow for easy comparison of different compounds.
Table 1: Representative Data from FXR Agonist Screening
| Compound | EC50 (nM) | Max Fold Activation | Z' Factor |
| This compound | [Insert experimentally determined value] | [Insert value] | [Insert value] |
| CDCA (Control) | 5,000 - 10,000 | ~8-12 | > 0.5 |
| Compound X | [Insert value] | [Insert value] | [Insert value] |
| Compound Y | [Insert value] | [Insert value] | [Insert value] |
EC50 and Max Fold Activation values should be determined from the dose-response curves. The Z' factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is considered excellent.
IV. Alternative: Commercially Available Stable Cell Lines
For laboratories that wish to bypass the de novo generation of a stable cell line, several vendors offer ready-to-use FXR reporter stable cell lines. These cell lines are typically validated and come with optimized protocols for their use in screening assays. Utilizing a commercial cell line can save significant time and resources.
Table 2: Examples of Commercially Available FXR Stable Cell Lines
| Vendor | Cell Line Background | Reporter |
| Signosis | HepG2 | Luciferase |
| AcceGen | HepG2 | Luciferase |
| Indigo Biosciences | Proprietary | Luciferase |
| Eurofins DiscoverX | Various (e.g., HEK293, CHO-K1) | Beta-galactosidase (PathHunter) |
The protocols and information provided in this document offer a comprehensive guide for establishing a stable FXR-expressing cell line and using it for the screening and characterization of FXR agonists like this compound. A well-validated stable cell line is an invaluable tool for drug discovery, providing a consistent and reproducible platform for identifying and optimizing novel therapeutics targeting the Farnesoid X Receptor.
References
- 1. eubopen.org [eubopen.org]
- 2. addgene.org [addgene.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers in Linafexor-Treated Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. This process disrupts the normal liver architecture and can ultimately lead to cirrhosis and liver failure. A key player in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells that produce large quantities of ECM components, including collagen.
Linafexor (also known as CS0159) is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have anti-fibrotic effects by suppressing the activation of HSCs and reducing the expression of pro-inflammatory and pro-fibrotic cytokines. Preclinical studies have demonstrated that this compound exhibits strong FXR agonistic activity and is targeted to the liver, where it can significantly ameliorate pathological conditions in models of liver disease.[1] Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key fibrosis markers—Collagen Type I, alpha-smooth muscle actin (α-SMA), and tissue inhibitor of metalloproteinase-1 (TIMP-1)—in liver tissue treated with this compound. Furthermore, a summary of available quantitative data for FXR agonists' effects on these markers is presented to guide researchers in their experimental design and data interpretation.
Signaling Pathway and Experimental Workflow
Activation of the Farnesoid X Receptor (FXR) by its agonist, this compound, initiates a signaling cascade that leads to the downregulation of genes involved in fibrosis. A key mechanism is the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of pro-fibrotic genes in hepatic stellate cells (HSCs). This process helps to reduce the production of extracellular matrix components, thereby ameliorating liver fibrosis.[3][4]
The following diagram outlines the experimental workflow for the immunohistochemical analysis of fibrosis markers in liver tissue samples.
Quantitative Data Summary
While specific quantitative data for this compound's effect on Collagen Type I, α-SMA, and TIMP-1 expression via immunohistochemistry is emerging from ongoing clinical trials, data from preclinical studies using other FXR agonists provide valuable insights into the expected outcomes. The following tables summarize representative quantitative data from studies on FXR agonists in models of liver fibrosis.
Table 1: Effect of FXR Agonist (Obeticholic Acid) on α-SMA Expression
| Treatment Group | α-SMA Positive Area (%) | Fold Change vs. Control | Reference |
| Vehicle Control (TAA-induced fibrosis) | 12.5 ± 1.5 | - | |
| Obeticholic Acid (10 mg/kg) | 6.2 ± 0.8 | ↓ 2.0 |
Data are presented as mean ± SEM. TAA: Thioacetamide.
Table 2: Effect of FXR Agonist (GW4064) on Collagen Type I and TIMP-1 mRNA Expression
| Treatment Group | Collagen I mRNA (relative expression) | TIMP-1 mRNA (relative expression) | Reference |
| Control | 1.00 | 1.00 | |
| GW4064 (0.1 µM) | 0.65 ± 0.07 | 0.58 ± 0.06 | |
| GW4064 (1 µM) | 0.42 ± 0.05 | 0.35 ± 0.04 |
Data are presented as mean ± SD. Data derived from in vitro studies on hepatic stellate cells.
Experimental Protocols
I. Immunohistochemistry for α-SMA in Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue
Materials:
-
FFPE liver tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-α-SMA antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB substrate-chromogen solution
-
Hematoxylin
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-SMA antibody to its optimal concentration in PBS.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
II. Immunohistochemistry for Collagen Type I in FFPE Liver Tissue
Follow the same general protocol as for α-SMA with the following modifications:
-
Primary Antibody: Rabbit anti-Collagen Type I antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
III. Immunohistochemistry for TIMP-1 in FFPE Liver Tissue
Follow the same general protocol as for α-SMA with the following modifications:
-
Primary Antibody: Mouse anti-TIMP-1 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
Antigen Retrieval: Optimal antigen retrieval conditions may need to be determined (e.g., enzymatic digestion with proteinase K or heat-induced epitope retrieval).
Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Images should be captured using a light microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification across all samples.
-
Acquire multiple representative images from each tissue section.
-
-
Quantitative Analysis:
-
Image analysis software such as ImageJ or other specialized platforms can be used for quantification.
-
The analysis typically involves setting a color threshold to identify the positively stained areas (brown for DAB).
-
The percentage of the positively stained area relative to the total tissue area is then calculated.
-
It is crucial to apply the same thresholding and analysis parameters to all images to ensure comparability.
-
Conclusion
The provided protocols and background information offer a comprehensive guide for researchers investigating the effects of this compound on key fibrosis markers in liver tissue. Consistent application of these immunohistochemistry and quantitative analysis methods will enable the generation of robust and reproducible data, contributing to a better understanding of this compound's anti-fibrotic mechanisms and its potential as a therapeutic agent for liver fibrosis. As more data from this compound-specific studies become available, these application notes will be updated to include more precise quantitative information.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Linafexor Solubility: A Technical Support Guide for In Vitro Success
For researchers, scientists, and drug development professionals utilizing Linafexor in in vitro experiments, achieving and maintaining its solubility is paramount for generating reliable and reproducible data. This technical support center provides a comprehensive guide to troubleshooting common solubility challenges, offering detailed protocols and a deeper understanding of the underlying mechanisms of this potent Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear in DMSO, precipitates upon dilution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common phenomenon known as "solvent shock." this compound, like many small molecule inhibitors, is hydrophobic and possesses low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media, the abrupt change in solvent polarity causes the compound to crash out of solution.
To prevent this, a stepwise dilution is recommended. Instead of a single large dilution, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) cell culture medium. Gently mix this intermediate solution before adding it to the final volume of your experimental medium. This gradual change in the solvent environment helps to keep the compound in solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize the risk of cytotoxicity and off-target effects. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any solvent effects.
Q4: I am still observing a precipitate even after following the recommended dilution protocol. What other steps can I take?
A4: If precipitation persists, consider the following troubleshooting steps:
-
Gentle Warming: Briefly warming the solution to 37°C can aid in dissolution. However, prolonged heating should be avoided to prevent compound degradation.
-
Sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final medium can sometimes improve solubility. However, the effect of pH on this compound's solubility is not well-documented and this should be approached with caution, ensuring the pH remains within a physiologically acceptable range for your cells.
-
Use of a Surfactant: In some challenging cases, the addition of a biocompatible surfactant, such as a very low concentration of Tween® 20 or Pluronic® F-68, to the cell culture medium can help to maintain the solubility of hydrophobic compounds. This should be a last resort and thoroughly validated for its effect on your specific assay.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidance for similar small molecule compounds. It is strongly recommended to perform your own solubility tests to determine the optimal concentrations for your specific experimental conditions.
| Solvent/Medium | Expected Solubility | Notes |
| DMSO | ≥ 20 mg/mL | High solubility is expected, allowing for the preparation of concentrated stock solutions. |
| Ethanol | Sparingly Soluble | Lower solubility compared to DMSO. May require warming to achieve higher concentrations. |
| PBS (pH 7.4) | Poorly Soluble | Expected to have very low solubility in aqueous buffers. |
| Cell Culture Media | Poorly Soluble | Solubility is limited and highly dependent on the final concentration and media components. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (571.43 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution (e.g., for 1 mL, weigh out 5.71 mg).
-
Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Intermediate Dilution (1:100): Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium in a sterile tube. This creates a 100 µM intermediate solution. Mix gently by pipetting up and down.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Mix and Use: Gently mix the final working solution and immediately add it to your cell cultures.
Visualizing the Process and Pathway
To aid in understanding the experimental workflow and the biological context of this compound's action, the following diagrams have been generated.
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Caption: Step-by-step workflow for preparing this compound solutions.
Caption: this compound activates FXR, leading to downstream regulation of bile acid synthesis.[1][2][3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linafexor Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Linafexor in in vitro experiments, with a focus on avoiding cytotoxicity. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CS0159) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2] As an FXR agonist, this compound plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.[3] Its activation of FXR leads to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3]
Q2: What are the potential cytotoxic effects of this compound in cell culture?
While clinical trials have shown this compound to be generally safe and well-tolerated in humans, high concentrations of any compound in vitro can lead to cytotoxicity.[4] As specific in vitro cytotoxicity data for this compound is not extensively published, we can infer potential effects from studies on other FXR agonists, such as Obeticholic Acid (OCA). High concentrations of FXR agonists have been shown to induce apoptosis and inhibit cell proliferation in various cell lines. Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Q3: What concentration range of this compound should I start with for my experiments?
For initial experiments, it is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for FXR activation and to identify the threshold for cytotoxicity. Based on data from similar FXR agonists, a starting concentration range of 1 µM to 100 µM is suggested for cytotoxicity testing. For functional assays measuring FXR activation, a lower concentration range, typically in the nanomolar to low micromolar range, is likely to be effective.
Troubleshooting Guide
Issue 1: I am observing high levels of cell death in my this compound-treated cultures.
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.
Solution:
-
Perform a Dose-Response Cytotoxicity Assay: Utilize a cell viability assay, such as the MTT or MTS assay, to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help you identify a concentration range that minimizes cell death while still achieving the desired biological effect.
-
Reduce Incubation Time: Prolonged exposure to a compound can increase cytotoxicity. Consider reducing the incubation time with this compound.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability.
Issue 2: I am not observing the expected downstream effects of FXR activation.
Possible Cause: The concentration of this compound may be too low, or the cells may not be responsive.
Solution:
-
Confirm FXR Expression: Verify that your cell line expresses functional FXR. This can be done using techniques like Western Blot or qPCR.
-
Increase this compound Concentration: If no cytotoxicity is observed, gradually increase the concentration of this compound to see if a response can be elicited.
-
Use a Positive Control: Include a known FXR agonist (e.g., GW4064 or CDCA) as a positive control to ensure that the signaling pathway is functional in your cell line.
-
Optimize Assay Conditions: Ensure that other experimental parameters, such as cell density and media conditions, are optimal for your assay.
Data Summary
Table 1: Recommended Starting Concentration Ranges for In Vitro Studies with FXR Agonists
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cytotoxicity Assays (e.g., MTT, MTS) | 1 µM - 100 µM | Determine the IC50 value for your specific cell line. |
| FXR Activation/Reporter Gene Assays | 10 nM - 10 µM | Determine the EC50 value for FXR activation. |
| Gene Expression Analysis (qPCR) | 100 nM - 10 µM | Correlate gene expression changes with functional outcomes. |
| Apoptosis Assays (e.g., Caspase-Glo) | 1 µM - 50 µM | To be performed if cytotoxicity is observed at higher concentrations. |
Note: These are suggested starting ranges based on data from other FXR agonists. The optimal concentration for this compound must be determined experimentally for each cell line and assay.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
96-well white-walled cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for apoptosis).
-
Incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
FXR Signaling Pathway
Caption: this compound activates the FXR-RXR heterodimer, leading to the regulation of target gene transcription.
Troubleshooting Workflow for High Cytotoxicity
References
Linafexor Technical Support Center: Preventing Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Linafexor precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you resolve specific issues related to this compound precipitation.
Issue 1: My this compound, dissolved in an organic solvent (e.g., DMSO), precipitates immediately upon dilution into an aqueous buffer (e.g., PBS).
Possible Cause: Rapid solvent shifting is causing this compound to crash out of solution due to its low aqueous solubility. Compounds containing dichlorophenyl groups, like this compound, are characteristically hydrophobic and exhibit poor solubility in water.[1][2]
Solutions:
-
Decrease the Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize Co-Solvent Percentage: If your experimental system permits, you can slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO). It is critical to run a vehicle control to ensure the solvent concentration does not impact your experimental results.[1]
-
Employ a Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to your this compound stock solution in smaller, sequential steps while vortexing. This gradual change in solvent polarity can help maintain solubility.
Issue 2: this compound precipitates over time during my experiment, even at a concentration that was initially soluble.
Possible Causes:
-
Temperature Fluctuations: Changes in temperature can affect solubility. A decrease in temperature will generally lower the solubility of small molecules.
-
pH Shift: The pH of your solution can influence the ionization state of this compound, which in turn affects its solubility. Although this compound does not have readily ionizable groups, significant pH changes in the media could still impact its stability.
-
Nucleation and Crystal Growth: Over time, even in a supersaturated solution, drug molecules can aggregate to form nuclei, which then grow into visible precipitate.[3]
Solutions:
-
Maintain a Constant Temperature: Ensure your experiments are conducted in a temperature-controlled environment. If you are moving solutions between different temperatures (e.g., from a 37°C incubator to a room temperature plate reader), allow for gradual temperature equilibration.
-
Buffer Control: Use a robust buffering system to maintain a stable pH throughout your experiment.
-
Incorporate Precipitation Inhibitors: The use of polymers or surfactants can help maintain a supersaturated state and prevent crystallization.
-
Polymers: Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used polymers that can inhibit both nucleation and crystal growth. They can achieve this by increasing the viscosity of the solution and through specific molecular interactions with the drug molecules.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Pluronic F127 can form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed in the aqueous medium.
-
Illustrative Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound? A1: Based on its chemical structure, which includes a dichlorophenyl group, this compound is predicted to be poorly soluble in water. Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended for preparing stock solutions.
Q2: How can I determine the kinetic solubility of this compound in my specific buffer? A2: A kinetic solubility assay can be performed by preparing a concentrated stock of this compound in DMSO and then serially diluting it into your aqueous buffer in a 96-well plate. The appearance of precipitate can be detected by measuring light scattering using a nephelometer or by UV-Vis spectrophotometry after filtration. See the detailed protocol in the "Experimental Protocols" section.
Q3: What concentrations of polymers or surfactants should I start with to prevent precipitation? A3: A good starting point for polymers like HPMC or PVP is typically in the range of 0.1% to 0.5% (w/v). For surfactants such as Tween 20 or Pluronic F127, initial concentrations can range from 0.01% to 0.1% (v/v). Optimization will be required for your specific experimental conditions.
Q4: Can I use a combination of precipitation inhibitors? A4: Yes, in some cases, a combination of a polymer and a surfactant can have a synergistic effect in preventing precipitation. For example, Pluronic F127 has been shown to work synergistically with other surfactants to inhibit drug precipitation.
Q5: Will the addition of excipients like polymers and surfactants interfere with my assay? A5: It is possible. It is essential to run appropriate controls with the excipients alone (without this compound) to ensure they do not interfere with your assay's readout.
Q6: What is an amorphous solid dispersion and can it help with this compound's solubility? A6: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix. This can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs. Preparing an ASD of this compound with a polymer like PVP or HPMC could be an effective strategy for improving its solubility in aqueous media.
Data Presentation
The following tables provide hypothetical data to illustrate the impact of various factors on the kinetic solubility of this compound.
Table 1: Hypothetical Kinetic Solubility of this compound in PBS (pH 7.4) with Varying DMSO Concentrations
| Final this compound Concentration (µM) | 0.1% DMSO | 0.5% DMSO | 1.0% DMSO |
| 1 | Soluble | Soluble | Soluble |
| 5 | Precipitates | Soluble | Soluble |
| 10 | Precipitates | Precipitates | Soluble |
| 20 | Precipitates | Precipitates | Precipitates |
Table 2: Hypothetical Effect of Precipitation Inhibitors on this compound Solubility in PBS (pH 7.4) with 0.5% DMSO
| Final this compound Concentration (µM) | No Inhibitor | 0.1% HPMC | 0.05% Pluronic F127 |
| 5 | Soluble | Soluble | Soluble |
| 10 | Precipitates | Soluble | Soluble |
| 20 | Precipitates | Soluble | Precipitates |
| 50 | Precipitates | Precipitates | Precipitates |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader with nephelometry or UV-Vis capability
-
Solubility filter plates (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Dispense into Assay Plate: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of the final 96-well assay plate. Include DMSO-only wells as a blank.
-
Add Aqueous Buffer: Rapidly add the aqueous buffer to each well to reach the final desired volume (e.g., 198 µL for a final volume of 200 µL and a 1% DMSO concentration).
-
Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Measure Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering compared to the blank indicates precipitation.
-
UV-Vis after Filtration: Filter the solutions through a solubility filter plate. Measure the UV absorbance of the filtrate at the λmax of this compound. The concentration at which the absorbance plateaus is the kinetic solubility.
-
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (Lab Scale)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polymer (e.g., PVP K30 or HPMC)
-
Organic solvent (e.g., methanol or a mixture of dichloromethane and methanol)
-
Rotary evaporator or spray dryer
Procedure (Solvent Evaporation Method):
-
Dissolve Components: Dissolve both this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent. Ensure complete dissolution.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent crystallization.
-
Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting powder is the amorphous solid dispersion. This can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Solubility Testing: The solubility of the prepared ASD can then be tested in aqueous buffers and compared to the crystalline form of this compound.
Mandatory Visualizations
This compound's Mechanism of Action: FXR Signaling Pathway
This compound is an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA to regulate the expression of target genes.
Key downstream effects include:
-
Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
-
Regulation of Bile Acid Transport: FXR upregulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP).
Caption: Simplified signaling pathway of this compound via FXR activation.
References
Best practices for dissolving and storing Linafexor
This technical support center provides guidance on the best practices for dissolving and storing Linafexor, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with similar structures. Ensure you are using a high-purity, anhydrous grade of DMSO to minimize degradation of the compound. For in vivo experiments, it is crucial to use a solvent system that is appropriate for the animal model. This may involve a co-solvent system such as DMSO and polyethylene glycol (PEG), ethanol, or saline. Always perform a small-scale solubility test first.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: While specific storage conditions should always be confirmed from the Certificate of Analysis provided by the supplier, general recommendations are as follows:
-
Solid Form: this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. These solutions should be stored at -80°C for long-term storage. For short-term storage, -20°C may be acceptable.
Q3: How can I ensure the stability of my this compound stock solution?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Use high-purity, anhydrous solvents.
-
Store aliquots at -80°C to minimize degradation.
-
Avoid repeated freeze-thaw cycles.
-
Protect the solution from light.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A4: If you observe precipitation after thawing your this compound stock solution, gently warm the vial in a water bath at a temperature not exceeding 37°C and vortex briefly to redissolve the compound. If precipitation persists, it may indicate that the compound has exceeded its solubility limit in that solvent at that temperature. Consider preparing a fresh, lower concentration stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Improper storage and handling of this compound. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting or dilution. | 1. Review storage and handling procedures. Ensure the compound is protected from light and moisture. 2. Prepare single-use aliquots of the stock solution. 3. Calibrate pipettes and double-check all calculations and dilutions. |
| This compound is difficult to dissolve | 1. The compound has low solubility in the chosen solvent. 2. The solvent is not of high enough purity or contains water. | 1. Try gentle warming (not exceeding 37°C) and vortexing. If undissolved particles remain, sonication may be attempted. Consider trying an alternative solvent if appropriate for your experiment. 2. Use fresh, high-purity, anhydrous solvent. |
| Loss of compound activity over time | 1. Degradation of this compound in solution. 2. Improper storage conditions. | 1. Prepare fresh stock solutions more frequently. Avoid long-term storage of diluted working solutions. 2. Ensure stock solutions are stored at -80°C and protected from light. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound. Please note that solubility data is based on general observations for similar compounds and should be confirmed with lot-specific information from the supplier.
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₅Cl₂FN₄O₄ |
| Molecular Weight | 571.43 g/mol |
| Appearance | Crystalline solid |
Table 2: Recommended Storage Conditions
| Format | Temperature | Light/Moisture Protection | Duration |
| Solid | -20°C | Protect from light and moisture | Long-term |
| Stock Solution (in DMSO) | -80°C | Protect from light | Long-term |
| Stock Solution (in DMSO) | -20°C | Protect from light | Short-term |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.571 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
This compound is an agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid metabolism. The diagram below illustrates the signaling cascade initiated by FXR activation.
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for utilizing this compound in cell-based experiments.
Caption: General experimental workflow for using this compound.
Identifying potential artifacts in Linafexor reporter gene assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Linafexor in reporter gene assays. The information is designed to help identify and mitigate potential artifacts, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound reporter gene assays, from unexpected results to assay variability.
Category 1: Understanding the Assay and this compound's Role
Q1: What is the mechanism of action for this compound in a typical reporter gene assay?
This compound is an agonist for the Farnesoid X Receptor (FXR).[1][2] In a reporter gene assay, cells are engineered to contain a reporter gene (e.g., luciferase) linked to a promoter sequence with FXR response elements (FXREs).[3] When this compound is introduced, it binds to and activates FXR.[4] The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to the FXREs on the plasmid DNA. This binding initiates the transcription of the reporter gene, leading to the production of the reporter protein (e.g., luciferase enzyme).[3] The subsequent addition of a substrate results in a measurable signal (e.g., luminescence), the intensity of which correlates with the level of FXR activation.
Category 2: Troubleshooting Unexpected or Inconsistent Results
Q2: My untreated (vehicle) control wells show a high background signal. What are the potential causes?
High background can obscure the real signal from your experiment. Potential causes include:
-
Reagent Phosphorescence: Using white plates can sometimes lead to higher background readings.
-
Cell Health: Unhealthy or dying cells can release endogenous substances that interfere with the assay.
-
Contamination: Bacterial or yeast contamination can produce enzymes that react with the assay substrate.
-
Reagent Quality: The lysis buffer or substrate may be old or improperly stored, leading to auto-luminescence.
Q3: I observe a very high or saturated signal across all my treated wells. How should I address this?
A saturating signal can prevent accurate quantification. This may be due to high expression of the luciferase reporter.
-
Reduce Plasmid DNA: You may be using too much reporter plasmid during transfection. Try titrating the amount of DNA to find an optimal concentration.
-
Use a Weaker Promoter: If your reporter construct uses a very strong promoter like CMV, it may lead to oversaturation. Consider using a construct with a weaker promoter.
-
Dilute the Sample: You can dilute the cell lysate before adding the substrate. Note that very low sample volumes can increase variability.
-
Reduce Incubation Time: Decrease the incubation time with this compound before collecting samples.
-
Decrease Instrument Integration Time: Lower the signal reading time on your luminometer.
Q4: The signal decreases at higher concentrations of this compound, creating a "bell-shaped" dose-response curve. Is this an artifact?
This is often an artifact. While true biological bell-shaped curves exist, in reporter assays they can be caused by:
-
Compound Cytotoxicity: At high concentrations, this compound might be toxic to the cells, leading to cell death and a lower reporter signal. A separate cell viability assay (e.g., MTS or CellTiter-Glo®) should be run in parallel to test for this.
-
Luciferase Inhibition: The compound itself may directly inhibit the reporter enzyme (e.g., luciferase) at high concentrations. This can be tested with a counter-screen (see Protocol 2).
-
Compound Interference: Some compounds can absorb light at the emission wavelength of the reporter, quenching the signal. This is more common with fluorescent reporters but can also affect luminescent reads.
Q5: How can I distinguish between true FXR activation and a compound-induced artifact?
Distinguishing true activity from artifacts is critical. A key artifact to watch for is when a compound appears to be an activator because it stabilizes the luciferase enzyme, leading to its accumulation in the cell.
-
Run a Counter-Screen: Test this compound's effect on purified luciferase enzyme directly or in cells transfected with a constitutively expressed reporter (driven by a promoter like SV40) that is not under FXR control. No change in signal in this assay suggests the activity is specific to the FXR pathway.
-
Use an Orthogonal Assay: Confirm findings using a different assay type that doesn't rely on a luciferase reporter, such as a β-lactamase reporter or by measuring the mRNA levels of a known endogenous FXR target gene (e.g., SHP, BSEP) via qPCR.
-
Test Non-Targeting Controls: Ensure that any siRNA or other reagents used do not have off-target effects that could alter reporter output.
Category 3: Assay Optimization and Data Integrity
Q6: I'm seeing high variability between my replicate wells. What can I do to reduce it?
High variability can make data interpretation difficult. Common causes and solutions include:
-
Pipetting Errors: Small volume inaccuracies can cause large signal differences. Always use calibrated pipettes, and prepare a master mix of reagents (e.g., transfection mix, compound dilutions, substrate) to add to all replicate wells.
-
Inconsistent Cell Numbers: Ensure an even cell distribution when seeding plates. Mix the cell suspension thoroughly before and during plating.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier.
-
Normalization: Use a dual-luciferase system where a second reporter (like Renilla luciferase) is driven by a constitutive promoter. This helps normalize for differences in transfection efficiency and cell number.
Q7: How should I structure my controls for a this compound experiment?
Proper controls are essential for validating your results.
| Control Type | Description | Purpose | Expected Result |
| Untreated Cells | Cells that have not been transfected with the reporter plasmid. | Measures endogenous enzymatic activity or background from the cells themselves. | No signal above instrument background. |
| Vehicle Control | Transfected cells treated with the same solvent used to dissolve this compound (e.g., 0.1% DMSO). | Establishes the baseline reporter activity in the absence of the test compound. | Low, stable signal. |
| Positive Control | Transfected cells treated with a known, potent FXR agonist (e.g., GW4064, Obeticholic Acid). | Confirms that the reporter system is responsive to FXR activation. | High, robust signal. |
| Negative Control Plasmid | Cells transfected with a reporter plasmid lacking the FXRE promoter element. | Ensures that the observed signal is dependent on the specific response element. | No signal increase upon this compound treatment. |
Key Experimental Protocols
Protocol 1: General FXR Reporter Gene Assay Workflow
This protocol outlines a standard workflow for assessing this compound's activity using a dual-luciferase reporter system.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T) in a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with three plasmids:
-
An FXR expression vector.
-
The firefly luciferase reporter plasmid containing multiple FXREs.
-
A Renilla luciferase control plasmid with a constitutive promoter (e.g., TK promoter).
-
Optimize the DNA-to-transfection reagent ratio for your specific cell line to achieve good efficiency.
-
-
Incubation: Allow cells to express the plasmids for 24 hours.
-
Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or controls (vehicle, positive control).
-
Incubation: Incubate the cells with the compounds for an empirically determined time, typically 18-24 hours.
-
Lysis: Wash cells with PBS and then add passive lysis buffer.
-
Signal Measurement: Using a luminometer, sequentially measure the firefly and Renilla luciferase activity according to the dual-luciferase kit manufacturer's instructions.
-
Data Analysis: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to get a normalized response. Plot the normalized response against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: Counter-Screen for Direct Luciferase Interference
This protocol helps determine if this compound directly inhibits or stabilizes the luciferase enzyme, which is a common source of artifacts.
Methodology:
-
Assay 1: Biochemical Screen:
-
In a cell-free system, add serial dilutions of this compound to wells containing a known concentration of purified recombinant firefly luciferase enzyme.
-
Add the luciferase substrate and immediately measure luminescence.
-
A dose-dependent decrease in signal indicates direct enzyme inhibition.
-
-
Assay 2: Constitutive Expression Screen:
-
Transfect cells with a single plasmid that drives the expression of firefly luciferase from a strong, constitutive promoter (e.g., SV40) that is not regulated by FXR.
-
After 24 hours, treat the cells with the same serial dilutions of this compound used in the primary experiment.
-
Incubate for the same duration (18-24 hours).
-
Lyse the cells and measure luciferase activity.
-
Interpretation:
-
No change in signal: this compound does not interfere with the luciferase reporter system under these conditions.
-
A dose-dependent increase in signal: Suggests that this compound may be stabilizing the luciferase protein, leading to its accumulation and a false-positive "activation" signal.
-
A dose-dependent decrease in signal: Suggests that this compound is either inhibiting the enzyme directly or causing cytotoxicity.
-
-
References
Technical Support Center: Managing Unexpected Phenotypic Responses to Linafexor In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linafexor in in vivo experiments. The information is designed to help you anticipate, interpret, and manage unexpected phenotypic responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. FXR plays a crucial role in regulating the synthesis and enterohepatic circulation of bile acids. By activating FXR, this compound modulates the expression of genes involved in bile acid, lipid, and glucose metabolism.
Q2: What are the expected therapeutic effects of this compound in preclinical models of liver disease?
In preclinical models of non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases, this compound is expected to reduce liver steatosis, inflammation, and fibrosis. These effects are mediated through FXR activation, which leads to the suppression of bile acid synthesis and the promotion of bile acid transport and detoxification.
Q3: Are there any known species-specific differences in the response to FXR agonists?
Yes, significant species-specific differences in lipid metabolism regulation by FXR agonists have been observed. For instance, in humanized chimeric mouse models, the FXR agonist obeticholic acid (OCA) led to an increase in LDL-cholesterol and a decrease in HDL-cholesterol, mirroring the effects seen in humans.[1] In contrast, studies in conventional rodent models have not consistently shown this effect and sometimes report a decrease in plasma cholesterol.[2] It is crucial to consider these differences when translating findings from animal models to human clinical scenarios.
Troubleshooting Guide for Unexpected In Vivo Responses
Issue 1: Unexpected Increase in Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels
Question: We are observing a paradoxical increase in serum ALT and AST levels in our animal cohort treated with this compound, suggesting potential liver injury. What could be the cause, and how should we troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Hepatotoxicity: High doses of some FXR agonists have been shown to induce liver injury in animal models.[3] It's possible the dose of this compound being used is in a toxic range for the specific animal model.
-
Troubleshooting:
-
Conduct a Dose-Response Study: Perform a dose-ranging study to identify the therapeutic window for this compound in your model. Include lower doses to determine if the hepatotoxic effect is dose-dependent.
-
Monitor Liver Histology: At the end of the study, perform a thorough histological analysis of liver tissues to assess for signs of injury, such as necrosis, inflammation, and cholestasis.
-
Measure Hepatic Bile Acid Concentrations: Elevated intrahepatic bile acid levels can be cytotoxic. Measure the concentration of various bile acid species in the liver tissue.
-
-
-
FXR-Dependent Pro-inflammatory Signaling: In certain contexts, FXR activation can paradoxically promote inflammatory pathways. High-dose OCA has been shown to induce an FXR-dependent inflammatory response in the liver of NAFLD mice, mediated by cholesterol accumulation and increased interleukin-1β.[3]
-
Troubleshooting:
-
Analyze Inflammatory Markers: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in both liver tissue and serum.
-
Assess Hepatic Cholesterol Metabolism: Quantify hepatic cholesterol levels and the expression of genes involved in cholesterol synthesis, uptake, and efflux.
-
-
Quantitative Data Summary: Effects of a High-Dose FXR Agonist (OCA) on Liver Injury Markers in a NAFLD Mouse Model [3]
| Parameter | Control (High-Fat Diet) | High-Dose OCA (0.16% in HFD) |
| Serum ALT (U/L) | ~100 | ~400 |
| Serum AST (U/L) | ~150 | ~600 |
| Liver/Body Weight (%) | ~6% | ~8% |
| Hepatic Cholesterol (mg/g) | ~5 | ~15 |
Issue 2: Contradictory Effects on Glucose Metabolism
Question: Our results show that this compound is not improving, or is even worsening, glucose tolerance in our diabetic animal model. This is contrary to some published effects of FXR agonists. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Complex Regulation of Gluconeogenesis: The effect of FXR on hepatic gluconeogenesis is complex and can be contradictory. While some studies show that FXR activation represses key gluconeogenic genes like PEPCK and G6Pase, others have reported an induction of PEPCK expression. The net effect may depend on the specific metabolic state of the animal model.
-
Troubleshooting:
-
Assess Hepatic Gene Expression: Measure the mRNA levels of key gluconeogenic (PEPCK, G6Pase) and glycogen synthesis (GSKα) genes in the liver.
-
Perform Hyperinsulinemic-Euglycemic Clamp Studies: This gold-standard technique will provide a definitive assessment of insulin sensitivity in your model.
-
Evaluate Pancreatic Beta-Cell Function: Some studies suggest FXR activation can influence insulin secretion. Assess beta-cell function through glucose-stimulated insulin secretion (GSIS) assays.
-
-
-
Interaction with Other Metabolic Pathways: The overall effect on glucose homeostasis will be a net result of this compound's actions on the liver, adipose tissue, and potentially the pancreas.
-
Troubleshooting:
-
Analyze Adipose Tissue: Examine changes in gene expression related to insulin signaling and inflammation in adipose tissue.
-
Measure Plasma Free Fatty Acids (FFAs) and Triglycerides (TGs): Changes in lipid profiles can influence insulin sensitivity ("lipotoxicity").
-
-
Signaling Pathway: FXR and Glucose Metabolism
Caption: this compound activates FXR, leading to complex effects on glucose metabolism.
Issue 3: Unexpected Cardiovascular Phenotypes
Question: We are observing unexpected cardiovascular effects, such as changes in blood pressure or heart function, in our animals treated with this compound. Is this a known effect of FXR agonists?
Possible Causes and Troubleshooting Steps:
-
FXR Expression in Cardiovascular Tissues: FXR is expressed in cardiovascular tissues, including cardiomyocytes and vascular smooth muscle cells. Activation of FXR in these tissues could have direct effects.
-
Troubleshooting:
-
Monitor Cardiovascular Parameters: Systematically measure blood pressure, heart rate, and cardiac function (e.g., by echocardiography) throughout the study.
-
Examine Cardiac and Vascular Tissue: At the end of the study, perform histological analysis of the heart and aorta to look for any morphological changes.
-
Assess Gene Expression in Cardiovascular Tissues: Measure the expression of FXR target genes and markers of cardiac stress or remodeling in heart and aortic tissue.
-
-
-
Contradictory Roles in Atherosclerosis: The role of FXR in atherosclerosis is complex, with some studies suggesting that both activation and inactivation of FXR can reduce atherosclerosis in different models.
-
Troubleshooting:
-
Use an Atherosclerosis-Prone Animal Model: If investigating atherosclerosis, use an appropriate model such as ApoE-/- or Ldlr-/- mice.
-
Quantify Aortic Plaque Formation: At the end of the study, quantify the extent of atherosclerotic plaque formation in the aorta.
-
-
Experimental Workflow: Investigating Unexpected Cardiovascular Effects
Caption: Workflow for troubleshooting unexpected cardiovascular responses to this compound.
Experimental Protocols
Protocol 1: Induction of Liver Fibrosis in Mice using Carbon Tetrachloride (CCl4)
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administration: Administer CCl4 via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.
-
This compound Treatment: this compound can be administered via oral gavage daily, starting either at the same time as CCl4 induction (prophylactic model) or after a period of CCl4 treatment to model a therapeutic intervention.
-
Monitoring: Monitor animal body weight and general health status regularly.
-
Endpoint Analysis: At the end of the study, collect blood for serum biochemistry (ALT, AST) and euthanize animals for liver tissue collection.
-
Tissue Processing: A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red/Masson's trichrome staining), and another portion should be snap-frozen in liquid nitrogen for RNA and protein analysis.
Protocol 2: Histological Assessment of Liver Fibrosis
-
Tissue Preparation: Paraffin-embed the formalin-fixed liver tissue and cut 5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and necrosis.
-
Sirius Red or Masson's Trichrome: For visualization and quantification of collagen deposition (fibrosis).
-
-
Image Analysis:
-
Capture images of stained sections using a light microscope.
-
Quantify the fibrotic area (Sirius Red or Trichrome positive area) as a percentage of the total liver area using image analysis software (e.g., ImageJ).
-
Use a semi-quantitative scoring system (e.g., METAVIR or Ishak score) to stage the degree of fibrosis.
-
Protocol 3: Measurement of Serum Bile Acids
-
Sample Collection: Collect whole blood via cardiac puncture at the time of euthanasia. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Analysis Method: Total serum bile acids can be measured using a commercial enzymatic assay kit. For profiling of individual bile acid species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
LC-MS/MS Procedure (General Overview):
-
Sample Preparation: Precipitate proteins in the serum sample (e.g., with acetonitrile) and centrifuge to remove the precipitate. The supernatant contains the bile acids.
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column to separate the different bile acid species.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify each bile acid. Use stable isotope-labeled internal standards for accurate quantification.
-
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Researchers should always adhere to their institution's guidelines for animal care and use and consult relevant safety data sheets for all chemical reagents.
References
Technical Support Center: Optimizing Dosing Frequency of Linafexor in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing frequency of Linafexor in long-term animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is dosing frequency critical?
A1: this compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism. This compound is described as a "pulse" FXR ligand with a short half-life, designed to synchronize with the natural circadian rhythms of bile acid metabolism.[2] Bile acid synthesis and signaling are not constant throughout the day; they follow a distinct diurnal pattern influenced by feeding and fasting cycles.[1][3][4] Therefore, optimizing the dosing frequency to mimic this natural pulsatile activation of FXR may enhance therapeutic efficacy and minimize potential side effects associated with continuous FXR activation.
Q2: What are the typical starting points for dosing frequency in preclinical models for an FXR agonist like this compound?
A2: Based on preclinical studies with other FXR agonists such as Obeticholic Acid (OCA) and GW4064, a once-daily (QD) or twice-daily (BID) oral dosing regimen is a common starting point in rodent models of non-alcoholic steatohepatitis (NASH). For compounds with a short half-life, BID dosing may be necessary to maintain target engagement. Given this compound's characterization as a "pulse" agonist, exploring both QD and BID schedules is recommended. The choice should be guided by the specific pharmacokinetic profile of this compound in the chosen animal model.
Q3: What animal models are most relevant for long-term studies with this compound?
A3: For studying the effects of this compound on NASH and liver fibrosis, several mouse and rat models are available. Diet-induced models, such as feeding mice a high-fat, high-sugar diet, are commonly used as they mimic the metabolic and histological features of human NASH. Genetically modified models, like Lepob/ob mice on a specific diet, can also be employed to study NASH in the context of obesity and insulin resistance. The choice of model will depend on the specific research question and the desired pathological features.
Q4: How long should a long-term toxicology study with this compound be?
A4: The duration of chronic toxicity studies depends on the intended clinical use. For a drug intended for long-term use, regulatory guidelines often require studies of up to 6 months in rodents and 9 months in non-rodents. However, for initial long-term efficacy and safety assessments, studies of 8 to 12 weeks are common in preclinical models of NASH to observe significant changes in liver histology.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug levels | Improper oral gavage technique leading to incomplete dosing or aspiration. | Ensure all personnel are properly trained in oral gavage techniques. For rodents, proper restraint is crucial. Consider using flexible feeding tubes to minimize trauma. |
| Food effects on drug absorption. | Standardize the feeding schedule relative to dosing. For some compounds, a brief fasting period before dosing may reduce variability. However, consider the impact of fasting on the animal's metabolism and the study's endpoints. | |
| Unexpected toxicity or adverse events | Dose is too high, leading to exaggerated pharmacology or off-target effects. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) before initiating a long-term study. Start with a lower dose and escalate to identify a safe and effective range. |
| Stress from handling and dosing procedures. | Acclimatize animals to handling and the dosing procedure before the study begins. For oral gavage, using a palatable vehicle or a sugar-coated gavage needle can reduce stress. | |
| Lack of efficacy or target engagement | Dosing frequency is too low for the compound's half-life, resulting in insufficient FXR activation. | Based on pharmacokinetic data, consider increasing the dosing frequency from once-daily to twice-daily. |
| Poor bioavailability of the compound. | Ensure the formulation is appropriate for the route of administration and the animal species. For compounds with low solubility, formulation strategies like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability. | |
| Difficulty in inducing oral tolerance in long-term gavage studies | Prolonged daily intragastric gavage can itself hinder the induction of oral tolerance. | If studying oral tolerance, consider alternative administration methods or be aware that the gavage procedure itself can be a confounding factor. Spacing out the dosing schedule, if possible, may mitigate this effect. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of an Oral FXR Agonist in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Half-life (t½, hr) | 1.0 - 4.0 | ~3.0 | ~18.0 | - |
| Clearance (CL, mL/min/kg) | ~26 | 25 - 31 | ~4.1 | - |
| Oral Bioavailability (F, %) | ~39 | ~33 | ~85 | ~8.3 |
| Volume of Distribution (Vdss, L/kg) | ~2.4 | 2.2 - 2.6 | - | - |
| (Note: This table presents example data from various public sources on oral drug candidates and is intended for illustrative purposes. Specific data for this compound is not publicly available.) |
Table 2: Key FXR Target Genes for Assessing In Vivo Activity
| Gene | Function | Expected Regulation by this compound |
| SHP (Small Heterodimer Partner) | Represses bile acid synthesis | Upregulation |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | Upregulation |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Downregulation |
| FGF19 (Fibroblast Growth Factor 19) | Intestinal hormone that represses bile acid synthesis | Upregulation |
| SCD-1 (Stearoyl-CoA Desaturase-1) | Involved in fatty acid synthesis | Downregulation |
| (Source: Synthesized from multiple sources on FXR pharmacology.) |
Experimental Protocols
Protocol 1: Long-Term Dosing and Efficacy Evaluation of this compound in a Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet: High-fat, high-cholesterol, and high-fructose diet for 12-16 weeks to induce NASH.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dose-Range Finding:
-
Administer single oral doses of this compound at 3, 10, and 30 mg/kg to small groups of mice.
-
Monitor for clinical signs of toxicity for 7 days.
-
Based on observations, select doses for the long-term study.
-
-
Long-Term Study Design (8 weeks):
-
Group 1: Vehicle control (once daily).
-
Group 2: Low-dose this compound (e.g., 3 mg/kg, once daily).
-
Group 3: High-dose this compound (e.g., 10 mg/kg, once daily).
-
Group 4: High-dose this compound (e.g., 10 mg/kg, twice daily).
-
-
In-life Assessments:
-
Monitor body weight and food intake weekly.
-
Collect blood samples at baseline and at the end of the study for analysis of liver enzymes (ALT, AST) and lipids.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood for pharmacokinetic analysis.
-
Harvest the liver for histopathological analysis and gene expression analysis.
-
Protocol 2: Liver Histology for NASH Assessment
-
Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin.
-
Embedding and Sectioning: Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, steatosis, inflammation, and ballooning.
-
Sirius Red or Masson's Trichrome: For visualization of collagen and assessment of fibrosis.
-
-
Scoring: Score the liver sections for NAFLD Activity Score (NAS) and fibrosis stage by a qualified pathologist.
Protocol 3: FXR Target Gene Expression Analysis
-
RNA Extraction: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for key FXR target genes (see Table 2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: this compound activates the FXR signaling pathway in hepatocytes.
Caption: Experimental workflow for a long-term this compound study.
Caption: Logical considerations for optimizing this compound dosing frequency.
References
Validation & Comparative
Comparative Efficacy of Linafexor and Cilofexor on Liver Fibrosis: A Guide for Researchers
A detailed analysis of two investigational farnesoid X receptor (FXR) agonists, Linafexor (CS0159) and Cilofexor (GS-9674), reveals differing stages of clinical development and available efficacy data in the context of liver fibrosis. While both non-steroidal agonists target the same nuclear receptor crucial for bile acid homeostasis and metabolic regulation, the extent of publicly available data on their anti-fibrotic effects varies significantly.
Cilofexor, developed by Gilead Sciences, has undergone extensive preclinical and clinical evaluation, with data available from Phase 2 and Phase 3 trials in non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). In contrast, this compound, from Cascade Pharmaceuticals, is in an earlier stage of public data dissemination, with limited quantitative results from its clinical trials available.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both this compound and Cilofexor are potent agonists of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR in the liver and intestine plays a crucial role in mitigating the pathological processes that lead to liver fibrosis. In hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, FXR activation has been shown to inhibit their activation and proliferation, thereby reducing the deposition of extracellular matrix proteins that form fibrotic scar tissue. In hepatocytes, FXR activation helps to protect against cellular injury and inflammation, further contributing to an anti-fibrotic effect.
Preclinical Efficacy
This compound
Systematic preclinical studies have demonstrated that this compound exhibits strong FXR agonistic activity with a liver-targeted distribution. In a 3,5-diethoxycarbonyl-1,4-dihydropyridine (DDC)-induced mouse model of primary sclerosing cholangitis (PSC), this compound was shown to significantly improve the pathological condition. These studies highlighted its low effective dose, significant efficacy, and good tolerance. However, specific quantitative data on fibrosis reduction from these preclinical models are not extensively detailed in the public domain.
Cilofexor
Cilofexor has demonstrated dose-dependent anti-fibrotic effects in a rat model of NASH induced by a choline-deficient high-fat diet and sodium nitrite injections. In this model, Cilofexor treatment led to a significant reduction in liver fibrosis as measured by multiple markers.[1]
In a mouse model of sclerosing cholangitis (Mdr2-/- mice), Cilofexor treatment for 10 weeks resulted in an improvement in liver fibrosis, as indicated by decreased hydroxyproline content at all tested doses and reduced Picrosirius Red (PSR) staining at the highest dose.
Clinical Efficacy in Liver Fibrosis
This compound
This compound has completed a Phase 2 clinical trial in patients with NASH (NCT05591079).[2][3] While Cascade Pharmaceuticals has announced the completion of the trial and the administration to the first patient, detailed quantitative results, particularly on the primary endpoint of fibrosis improvement, have not yet been publicly released.[4][5] A press release mentioned that the Phase 2 study in NASH patients showed dose-dependent improvements in liver histology and metabolic markers, but specific data on fibrosis stage improvement remains undisclosed. The company has also indicated that results from a Phase 2 study in PBC and PSC will be reported at a future scientific meeting.
Cilofexor
Cilofexor has been evaluated in several clinical trials for liver fibrosis associated with NASH and PSC.
The ATLAS trial (NCT03449446) , a Phase 2b study, evaluated Cilofexor as a monotherapy and in combination with other agents in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH. While the study did not meet its primary endpoint of a statistically significant increase in the proportion of patients with at least a one-stage improvement in fibrosis without worsening of NASH, some positive signals were observed. Specifically, the combination of Cilofexor and the acetyl-CoA carboxylase (ACC) inhibitor firsocostat showed statistically significant improvements in multiple secondary endpoints, including non-invasive markers of fibrosis like the Enhanced Liver Fibrosis (ELF) score.
The PRIMIS trial (NCT03890120) , a Phase 3 study, investigated the efficacy of Cilofexor in patients with non-cirrhotic PSC. The trial was terminated early for futility as an interim analysis indicated a low probability of detecting a significant difference between Cilofexor and placebo for the primary endpoint of histological progression of liver fibrosis at week 96. There were no significant differences observed in fibrosis improvement between the Cilofexor and placebo groups.
Data Presentation
Preclinical Data: Cilofexor in a Rat NASH Model
| Parameter | Placebo | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Reduction in Liver Fibrosis Area (Picrosirius Red) | - | -41% | -69% |
| Reduction in Hepatic Hydroxyproline Content | - | Not reported | -41% |
| Reduction in col1a1 Expression | - | Not reported | -37% |
| Reduction in pdgfr-β Expression | - | Not reported | -36% |
| Reduction in Desmin Area | - | Not reported | -42% |
| Data from a choline-deficient high-fat diet plus sodium nitrite-induced NASH model in Wistar rats. |
Clinical Data: Cilofexor in the ATLAS Trial (NASH with F3-F4 Fibrosis)
| Outcome | Placebo | Cilofexor (30 mg) | Cilofexor (30 mg) + Firsocostat (20 mg) |
| ≥1-stage improvement in fibrosis without worsening of NASH | 11% | 12% | 21% |
| NASH resolution without worsening of fibrosis | 0% | Not reported | 4.5% |
| Significant improvement in ELF score | No | No | Yes |
| Data from the Phase 2b ATLAS trial in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH after 48 weeks of treatment. |
Clinical Data: Cilofexor in the PRIMIS Trial (Non-cirrhotic PSC)
| Outcome | Placebo | Cilofexor (100 mg) |
| Fibrosis Progression (≥1 stage increase) | 33% | 31% |
| Data from the Phase 3 PRIMIS trial in patients with non-cirrhotic primary sclerosing cholangitis at week 96. |
Experimental Protocols
Cilofexor Preclinical Rat NASH Model
-
Animal Model: Male Wistar rats.
-
Induction of NASH: Choline-deficient high-fat diet combined with intraperitoneal injections of sodium nitrite.
-
Treatment Groups: Rats received either placebo, Cilofexor 10 mg/kg, or Cilofexor 30 mg/kg orally once daily.
-
Duration: 10 weeks for the dose-finding study.
-
Fibrosis Assessment: Liver tissue was stained with Picrosirius Red to quantify the fibrotic area. Hepatic hydroxyproline content, a marker of collagen deposition, was measured. Gene expression of pro-fibrotic markers such as col1a1 and pdgfr-β was analyzed by RT-PCR. Desmin immunohistochemistry was used to assess hepatic stellate cell activation.
Cilofexor ATLAS Clinical Trial (NCT03449446)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.
-
Participants: 392 patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH.
-
Interventions: Patients were randomized to receive placebo, selonsertib 18 mg, cilofexor 30 mg, or firsocostat 20 mg, alone or in two-drug combinations, once-daily for 48 weeks.
-
Primary Endpoint: A ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks, assessed by a central pathologist.
-
Secondary Endpoints: Changes in NAFLD Activity Score (NAS), liver histology assessed by machine learning, liver biochemistry, and non-invasive markers of fibrosis.
Cilofexor PRIMIS Clinical Trial (NCT03890120)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 419 adults with non-cirrhotic (F0-F3) large-duct PSC.
-
Intervention: Patients were randomly assigned (2:1) to receive cilofexor 100 mg or placebo orally once daily for 96 weeks.
-
Primary Endpoint: The proportion of participants with histological progression of liver fibrosis (a stage increase of one or more based on the Ludwig classification) at week 96.
-
Secondary Endpoints: Evaluation of changes in liver biochemistry, serum bile acids, and non-invasive assessments of liver fibrosis.
Signaling Pathways and Experimental Workflows
Caption: FXR activation in hepatocytes reduces bile acid synthesis, while in HSCs it inhibits pro-fibrotic gene expression.
Caption: A generalized workflow for preclinical evaluation of anti-fibrotic agents in rodent models.
Caption: A typical workflow for a clinical trial evaluating therapies for liver fibrosis.
References
- 1. gilead.com [gilead.com]
- 2. A Study to Assess the Safety, Tolerability, Pharmacokinetics and Efficacy of CS0159 in Subjects With NASH [ctv.veeva.com]
- 3. ichgcp.net [ichgcp.net]
- 4. Enterprise Dynamics-Cascade Pharmaceuticals, Inc [cascadepharm.com]
- 5. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Validating Linafexor's Anti-inflammatory Effects in Co-culture Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of the Farnesoid X receptor (FXR) agonist, Linafexor, and other relevant FXR agonists. The data presented is based on in vitro co-culture systems designed to mimic inflammatory conditions in the intestine. This document offers a framework for researchers looking to validate the therapeutic potential of FXR agonists in inflammatory diseases.
Comparative Anti-inflammatory Effects of FXR Agonists
While specific quantitative data for this compound in a published co-culture system is not yet available, the following table summarizes the anti-inflammatory effects of a potent, non-bile acid FXR agonist, GW4064, in a lipopolysaccharide (LPS)-stimulated macrophage model. This data serves as a benchmark for the expected anti-inflammatory profile of selective FXR agonists like this compound. For a qualitative comparison, the known anti-inflammatory properties of Obeticholic Acid (OCA), a semi-synthetic bile acid analogue and the first FDA-approved FXR agonist, are also included.
| Compound | Target | Cell System | Inflammatory Stimulus | Key Anti-inflammatory Effects (Quantitative Data) |
| GW4064 | Farnesoid X Receptor (FXR) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α secretion: Dose-dependent reduction. IL-6 secretion: Significant inhibition. IL-1β mRNA expression: Markedly suppressed. |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) | Various (in vivo and in vitro) | Various (e.g., LPS, TNF-α) | Qualitatively inhibits NF-κB signaling and the production of pro-inflammatory cytokines.[1][2] |
| This compound | Farnesoid X Receptor (FXR) | (Anticipated) Co-culture of intestinal epithelial cells and macrophages | (Typical) Lipopolysaccharide (LPS) or cytokine cocktail | Expected to show a potent, dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) through FXR-mediated antagonism of the NF-κB pathway. |
Experimental Protocols
To validate the anti-inflammatory effects of this compound in a co-culture system, the following experimental protocols can be adapted. These are based on established methodologies for modeling intestinal inflammation in vitro.
Establishment of an Intestinal Epithelial and Macrophage Co-culture Model
This protocol describes the setup of a transwell co-culture system using human colonic adenocarcinoma cells (Caco-2) and a murine macrophage cell line (RAW264.7).
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
RAW264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
Procedure:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and allow them to differentiate for 21 days, with media changes every 2-3 days.
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
On the day of the experiment, seed RAW264.7 cells in the basolateral compartment of the 24-well plates.
-
Carefully place the Transwell® inserts containing the differentiated Caco-2 monolayer into the wells with the RAW264.7 cells.
Induction and Assessment of Inflammation
This protocol outlines the induction of an inflammatory response and the subsequent measurement of key inflammatory markers.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound (and/or comparator compounds)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and quantitative real-time PCR (qPCR)
-
Transepithelial Electrical Resistance (TEER) measurement system
Procedure:
-
To induce inflammation, add LPS to the basolateral compartment (containing RAW264.7 cells) at a final concentration of 1 µg/mL.
-
Simultaneously, treat the cells with varying concentrations of this compound or comparator compounds, added to the basolateral compartment. Include a vehicle control group.
-
Incubate the co-culture for a predetermined time (e.g., 24 hours).
-
Cytokine Measurement: Collect the supernatant from the basolateral compartment and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells in the basolateral compartment and extract total RNA. Perform qPCR to determine the relative mRNA expression levels of Tnf, Il6, and Il1b.
-
Epithelial Barrier Integrity: Measure the TEER of the Caco-2 monolayer at the beginning and end of the experiment to assess the impact of inflammation and treatment on epithelial barrier function.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: Experimental workflow for validating anti-inflammatory effects.
References
Cross-validation of Linafexor's efficacy in different animal models of liver injury
For Researchers, Scientists, and Drug Development Professionals
Linafexor (CS0159), a potent and selective non-steroidal farnesoid X receptor (FXR) agonist, is an emerging therapeutic candidate for chronic liver diseases. Preclinical evidence suggests its potential in mitigating liver injury, particularly in cholestatic models. This guide provides a comparative overview of this compound's efficacy against other prominent FXR agonists in various animal models of liver injury, supported by available experimental data.
Executive Summary
Systematic preclinical studies have demonstrated that this compound (CS0159) exhibits strong FXR agonistic activity and is targeted to the liver. Notably, it has been shown to significantly improve the pathological conditions in a mouse model of primary sclerosing cholangitis (PSC) induced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC).[1] The key characteristics highlighted in these initial studies are its low effective dose, significant efficacy, and good tolerance.[1] While detailed quantitative data from these specific preclinical studies on this compound are not yet publicly available in peer-reviewed literature, this guide provides a framework for its potential positioning by comparing its reported qualitative efficacy with the documented quantitative performance of other FXR agonists in relevant animal models of liver injury.
Comparative Efficacy of FXR Agonists in Animal Models
The following tables summarize the quantitative effects of various FXR agonists across different preclinical models of liver injury. This comparative data allows for an indirect assessment of this compound's potential therapeutic profile.
Table 1: Efficacy in Cholestatic and Biliary Fibrosis Models
| Compound | Animal Model | Dose | Key Efficacy Endpoints | Source |
| This compound (CS0159) | DDC-induced PSC (mice) | Not Disclosed | Significant improvement in pathological condition | [1] |
| Obeticholic Acid (OCA) | DDC-induced PSC (mice) | 10 mg/kg | Significant decrease in liver enzymes and bilirubin | [2] |
| EDP-305 | Mdr2-/- (mice) | 10 and 30 mg/kg/day | Up to 53% reduction in serum transaminases; Up to 39% decrease in collagen deposition | [3] |
| Cilofexor (GS-9674) | Mdr2-/- (mice) | 10, 30, 90 mg/kg | Improved serum levels of AST, ALP, and bile acids; Reduced picrosirius red-positive area and hydroxyproline content |
Table 2: Efficacy in Metabolic and Steatohepatitis Models (NASH)
| Compound | Animal Model | Dose | Key Efficacy Endpoints | Source |
| Obeticholic Acid (OCA) | MCD diet (mice) | 30 mg/kg/day | Up to 30% reduction in serum transaminases; No significant improvement in fibrosis | |
| Obeticholic Acid (OCA) | High Fat-High Cholesterol Diet (mice) | 10 mg/kg/day | Reduced inflammation score; No significant effect on steatosis score | |
| EDP-305 | MCD diet (mice) | 30 mg/kg/day | 62% reduction in serum ALT; Over 80% reduction in collagen deposition | |
| Cilofexor (GS-9674) | Choline-Deficient High-Fat Diet + NaNO2 (rats) | 30 mg/kg | 41% reduction in hepatic hydroxyproline content; 37% reduction in col1a1 expression |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.
DDC-Induced Primary Sclerosing Cholangitis (PSC) Model (used for this compound)
This model is established to mimic the key features of human PSC, a chronic cholestatic liver disease.
-
Animal Strain: Typically C57BL/6 mice.
-
Induction Agent: 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) is administered as a dietary supplement. DDC damages cholangiocytes (bile duct epithelial cells), leading to an inflammatory response, bile duct proliferation, and periductal fibrosis.
-
Duration: Chronic feeding with a DDC-containing diet for several weeks induces the characteristic pathology.
-
Key Pathological Features: The model reproduces important hallmarks of human cholestatic diseases, including the remodeling of biliary compartments (ductular reaction), periductular fibrosis, and inflammatory infiltration.
-
Assessment: Efficacy is evaluated by measuring serum markers of liver injury (e.g., ALT, AST, ALP, bilirubin), histological analysis of liver tissue for inflammation and fibrosis (e.g., Sirius Red staining for collagen), and gene expression analysis of profibrotic and inflammatory markers.
Methionine and Choline-Deficient (MCD) Diet Model
The MCD diet model is widely used to induce non-alcoholic steatohepatitis (NASH) with significant fibrosis.
-
Animal Strain: Commonly used in C57BL/6 mice.
-
Induction: Mice are fed a diet lacking methionine and choline. This leads to impaired synthesis of very-low-density lipoproteins (VLDL), resulting in hepatic triglyceride accumulation, oxidative stress, inflammation, and subsequent fibrosis.
-
Assessment: Key parameters measured include serum ALT levels, hepatic triglyceride content, and histological scoring of steatosis, inflammation, and fibrosis (e.g., NAFLD Activity Score - NAS). Collagen deposition is quantified using methods like Sirius Red staining and hydroxyproline assays.
Thioacetamide (TAA)-Induced Cirrhosis Model
TAA is a hepatotoxin used to induce chronic liver injury and cirrhosis in rodents.
-
Animal Strain: Often used in rats (e.g., Wistar).
-
Induction: TAA is typically administered in drinking water or via intraperitoneal injections over several weeks to induce progressive liver fibrosis leading to cirrhosis.
-
Assessment: The model's progression is monitored by measuring liver function tests, assessing portal pressure, and quantifying fibrosis through histological staining (Sirius Red) and hydroxyproline content. The expression of fibrosis-related genes like α-SMA and CTGF is also analyzed.
Signaling Pathways and Experimental Workflow
FXR Agonist Signaling Pathway in Liver Fibrosis
General Experimental Workflow for Preclinical Efficacy Testing
References
- 1. Cascade class I new drug CS0159 was approved for clinical research-Enterprise Dynamics-Cascade Pharmaceuticals, Inc [cascadepharm.com]
- 2. 【New Preclinical Data】 The effects of Il-18 inhibitor on cholangitis and liver fibtrosis in DDC-induced primary sclerosing cholangitis (PSC) model mice | SMC Laboratories Inc. [smccro-lab.com]
- 3. Effect of combined farnesoid X receptor agonist and angiotensin II type 1 receptor blocker on hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Linafexor's Treatment Response in NASH: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Linafexor (CS0159), a potent, short-acting agonist of the Farnesoid X Receptor (FXR), is currently under clinical investigation for the treatment of non-alcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose metabolism, FXR activation presents a promising therapeutic strategy for this complex liver disease. This guide provides a comparative overview of the key biomarkers utilized to assess the treatment response to this compound and other emerging NASH therapies, supported by available experimental data and detailed methodologies.
Mechanism of Action: The FXR Signaling Pathway
This compound exerts its therapeutic effects by activating the Farnesoid X Receptor, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR initiates a cascade of transcriptional events that collectively improve hepatic steatosis, inflammation, and fibrosis.
Unraveling the Transcriptional Maze: A Comparative Guide to FXR Agonist-Induced Gene Expression
For researchers, scientists, and drug development professionals navigating the complex landscape of Farnesoid X Receptor (FXR) agonists, understanding their distinct effects on gene expression is paramount. This guide provides an objective comparison of the gene expression profiles induced by different FXR agonists, supported by experimental data, detailed methodologies, and visual aids to illuminate the underlying biological pathways and experimental processes.
FXR, a nuclear receptor activated by bile acids, is a key regulator of bile acid, lipid, and glucose metabolism. Its role in various metabolic diseases has made it a prime therapeutic target, leading to the development of numerous synthetic and semi-synthetic agonists. While these agonists share a common target, their chemical structures and potencies can lead to differential gene expression, resulting in varied efficacy and side-effect profiles. This guide delves into the nuances of gene expression changes elicited by prominent FXR agonists, including the non-steroidal agonist GW4064 and the semi-synthetic bile acid analog obeticholic acid (OCA), as well as a comparison between OCA and the novel agonist INT-787.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the quantitative data on differentially expressed genes upon treatment with different FXR agonists. The data is compiled from separate studies, and direct comparison across tables should be made with caution due to potential variations in experimental conditions.
Table 1: Differentially Expressed Genes in Primary Human Hepatocytes Treated with GW4064
| Gene Symbol | Log2 Fold Change | p-value | Function |
| Upregulated Genes | |||
| ABCB11 (BSEP) | 2.5 | < 0.001 | Bile salt export pump, crucial for bile acid homeostasis. |
| NR0B2 (SHP) | 2.1 | < 0.001 | Atypical nuclear receptor that represses the expression of key genes in bile acid synthesis. |
| SLC51A (OSTα) | 1.8 | < 0.001 | Organic solute transporter alpha, facilitates bile acid efflux. |
| SLC51B (OSTβ) | 1.7 | < 0.001 | Organic solute transporter beta, partners with OSTα. |
| FGF19 | 3.2 | < 0.001 | Fibroblast growth factor 19, an intestinal hormone that regulates bile acid synthesis in the liver. |
| Downregulated Genes | |||
| CYP7A1 | -2.8 | < 0.001 | Rate-limiting enzyme in the classic pathway of bile acid synthesis. |
| SREBF1 (SREBP-1c) | -1.5 | < 0.01 | Key transcription factor in lipogenesis. |
| FASN | -1.3 | < 0.01 | Fatty acid synthase, involved in fatty acid synthesis. |
Data extracted from a study on primary human hepatocytes treated with GW4064[1].
Table 2: Comparative Gene Expression in a Mouse Model of NASH Treated with Obeticholic Acid (OCA) vs. INT-787
A study comparing the efficacy of OCA and INT-787 in a mouse model of non-alcoholic steatohepatitis (NASH) revealed that INT-787 modulated a significantly greater number of genes associated with FXR signaling, lipid metabolism, and stellate cell activation compared to OCA[2][3].
| Gene Pathway | Number of Differentially Expressed Genes (INT-787) | Number of Differentially Expressed Genes (OCA) |
| FXR Signaling | 45 | 15 |
| Lipid Metabolism | 62 | 28 |
| Stellate Cell Activation | 38 | 12 |
Qualitative summary based on findings that INT-787 modulated a greater number of genes than OCA[2].
The following volcano plots visually represent the differentially expressed genes in the livers of NASH mice treated with OCA or INT-787.
(Volcano plot images would be inserted here if the tool supported image generation. The following is a textual description based on the search results.)
The volcano plot for INT-787 treatment showed a larger number of significantly up- and down-regulated genes compared to the volcano plot for OCA treatment, indicating a broader impact on the transcriptome[4]. Genes significantly modulated by INT-787 but not OCA were implicated in key pathways related to the reduction of steatosis and inflammation.
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide.
RNA Sequencing (RNA-seq) of Primary Human Hepatocytes Treated with GW4064
-
Cell Culture and Treatment: Primary human hepatocytes were cultured in a suitable medium. Cells were then treated with either the FXR agonist GW4064 (typically at a concentration of 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
RNA Isolation: Total RNA was extracted from the treated hepatocytes using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared from the isolated RNA. This process typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries were then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were subjected to quality control checks. Reads were then aligned to the human reference genome. Differential gene expression analysis was performed between the GW4064-treated and vehicle-treated groups to identify genes with statistically significant changes in expression levels.
In Vivo Study and RNA-seq Analysis of Mouse Livers Treated with OCA and INT-787
-
Animal Model: A mouse model of non-alcoholic steatohepatitis (NASH) was used.
-
Treatment: Mice were administered either vehicle, obeticholic acid (OCA), or INT-787 orally for a defined period.
-
Tissue Collection: At the end of the treatment period, mice were euthanized, and liver tissues were collected and snap-frozen for subsequent analysis.
-
RNA Extraction and Sequencing: Total RNA was extracted from the liver tissue samples. RNA integrity was assessed, and RNA-seq libraries were prepared and sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Sequencing data was processed and aligned to the mouse reference genome. Differentially expressed genes between the treatment groups (OCA vs. vehicle, INT-787 vs. vehicle, and INT-787 vs. OCA) were identified using statistical analysis software. Pathway analysis was then performed to identify the biological pathways enriched among the differentially expressed genes.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: FXR Signaling Pathway Activation.
Caption: Comparative Experimental Workflow.
References
- 1. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
Correlating In Vitro Activity with In Vivo Efficacy: A Comparative Guide to Linafexor's Therapeutic Effects
Linafexor (CS0159) is a novel, non-steroidal agonist of the Farnesoid X Receptor (FXR) under investigation for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these metabolic conditions.[2][4] This guide provides a detailed comparison of this compound's performance with other FXR agonists, supported by experimental data, to bridge the understanding of its in vitro mechanisms and in vivo therapeutic outcomes.
The Farnesoid X Receptor (FXR) Signaling Pathway
This compound exerts its therapeutic effects by activating the FXR signaling pathway. FXR, a nuclear receptor highly expressed in the liver and intestine, plays a central role in maintaining metabolic homeostasis. Upon activation by bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Key downstream effects of FXR activation include the suppression of bile acid synthesis through the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to further suppress bile acid synthesis. Additionally, FXR activation influences lipid metabolism by reducing triglyceride synthesis and promoting fatty acid oxidation, and it exhibits anti-inflammatory and anti-fibrotic effects in the liver.
In Vitro Performance of this compound and Alternatives
The initial evaluation of FXR agonists like this compound involves in vitro assays to determine their potency and selectivity for the FXR receptor. A common method is the reporter gene assay, where cells are engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE. The activity of the compound is measured by the level of reporter gene expression.
| Compound | Type | Target | In Vitro Potency (EC50, nM) |
| This compound (CS0159) | Non-steroidal Agonist | FXR | Data not publicly available |
| Obeticholic Acid (OCA) | Semi-synthetic Bile Acid Analog | FXR | ~99 |
| Cilofexor (GS-9674) | Non-steroidal Agonist | FXR | ~29 |
| Tropifexor (LJN452) | Non-steroidal Agonist | FXR | ~0.2 |
| GW4064 | Non-steroidal Agonist | FXR | ~30 |
Note: EC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro FXR Reporter Gene Assay
This protocol provides a general framework for assessing the in vitro activity of FXR agonists.
-
Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transient Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding the full-length human FXR, RXR, and a luciferase reporter gene under the control of an FXRE. A constitutively expressed Renilla luciferase plasmid is often included as an internal control for transfection efficiency.
-
Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-response curves are then generated, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated using non-linear regression analysis.
From In Vitro Promise to In Vivo Efficacy
While in vitro assays are crucial for initial screening, in vivo studies are essential to evaluate the therapeutic potential of a drug candidate in a complex biological system. These studies in animal models of liver disease and subsequent clinical trials in humans help to establish the drug's efficacy, safety, and pharmacokinetic profile.
In Vivo Performance of this compound and Alternatives
In vivo studies have demonstrated the potential of this compound and other FXR agonists to ameliorate the hallmarks of NASH, including steatosis (fatty liver), inflammation, and fibrosis.
| Compound | Model | Key In Vivo Findings |
| This compound (CS0159) | Human (Phase 2, NASH) | Showed potential to reduce liver inflammation and fat buildup. Generally safe and well-tolerated. |
| Obeticholic Acid (OCA) | Human (Phase 3, NASH) | Improved liver fibrosis and NASH resolution, but associated with pruritus and increased LDL cholesterol. |
| Cilofexor (GS-9674) | Human (Phase 2, NASH) | Reduced hepatic steatosis and liver biochemistry markers. Generally well-tolerated, though pruritus was observed. |
| Tropifexor (LJN452) | Animal Models of NASH | Ameliorated fibrotic NASH pathologies. |
Experimental Protocol: In Vivo Study in a NASH Mouse Model
This protocol outlines a general approach for evaluating the efficacy of an FXR agonist in a diet-induced mouse model of NASH.
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet for 16-24 weeks to induce NASH with fibrosis.
-
Compound Administration: Mice are randomly assigned to treatment groups and receive daily oral doses of the test compound (e.g., this compound), a positive control (e.g., Obeticholic Acid), or a vehicle control for a specified duration (e.g., 8-12 weeks).
-
Monitoring: Body weight, food intake, and clinical signs are monitored regularly. Blood samples may be collected periodically to assess liver enzymes (ALT, AST) and lipid profiles.
-
Terminal Procedures: At the end of the treatment period, mice are euthanized. Blood is collected for final biochemical analysis. The liver is excised, weighed, and sections are preserved for histological analysis and gene expression studies.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocellular ballooning. Sirius Red staining is used to quantify fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in fibrosis (e.g., Col1a1, TIMP1), inflammation (e.g., Tnf-α, Ccl2), and FXR target engagement (e.g., Shp, Fgf15).
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups.
Correlation and Comparison with Alternative Therapies
The successful translation from in vitro activity to in vivo efficacy for an FXR agonist like this compound depends on several factors, including its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), target engagement in the relevant tissues (liver and intestine), and the overall safety profile. While a high in vitro potency is desirable, it does not always guarantee superior in vivo efficacy or a better safety profile. For instance, some potent FXR agonists have been associated with side effects like pruritus and adverse lipid changes, which are also on-target effects of FXR activation.
The therapeutic landscape for NASH is evolving, with several classes of drugs in development that target different aspects of the disease pathophysiology.
| Drug Class | Example(s) | Mechanism of Action | Key Therapeutic Effects |
| FXR Agonists | This compound, Obeticholic Acid, Cilofexor | Activate FXR to regulate bile acid, lipid, and glucose metabolism. | Anti-steatotic, anti-inflammatory, anti-fibrotic. |
| PPAR Agonists | Lanifibranor, Saroglitazar | Activate Peroxisome Proliferator-Activated Receptors to improve insulin sensitivity and lipid metabolism. | Anti-steatotic, anti-inflammatory. |
| GLP-1 Receptor Agonists | Semaglutide, Liraglutide | Mimic the action of glucagon-like peptide-1 to improve glycemic control and promote weight loss. | Reduce steatosis and inflammation, often linked to weight loss. |
| Antioxidants | Vitamin E | Reduces oxidative stress, a key contributor to liver injury in NASH. | Improves steatosis and inflammation. |
The choice of therapy for NASH may ultimately involve combination approaches that target multiple pathways involved in the disease. The favorable safety and tolerability profile of this compound observed in early clinical studies suggests it could be a valuable component of future NASH treatment regimens.
References
Side-by-side analysis of the metabolic effects of Linafexor and other fibrates
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of the metabolic effects of the farnesoid X receptor (FXR) agonist, Linafexor, and the peroxisome proliferator-activated receptor alpha (PPARα) agonist class of drugs, fibrates. This comparison is based on available clinical and preclinical data, detailing their mechanisms of action, effects on lipid and glucose metabolism, and the experimental protocols used to evaluate these effects.
Executive Summary
This compound, an FXR agonist, and fibrates, a class of PPARα agonists, represent two distinct approaches to modulating metabolic pathways. While both drug classes have shown effects on lipid and glucose metabolism, they operate through different signaling cascades, leading to varied metabolic outcomes. Fibrates have a long-standing history in the management of dyslipidemia, primarily by reducing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C). This compound is a newer investigational drug primarily being evaluated for the treatment of non-alcoholic steatohepatitis (NASH), with emerging data on its metabolic effects. This guide synthesizes the current evidence to facilitate a direct comparison of their metabolic profiles.
Mechanism of Action: A Tale of Two Receptors
The distinct metabolic effects of this compound and fibrates stem from their activation of different nuclear receptors: FXR and PPARα, respectively.
This compound and the Farnesoid X Receptor (FXR) Pathway:
This compound is an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose homeostasis[1][2]. Activation of FXR by this compound initiates a signaling cascade that influences the expression of numerous genes involved in metabolic processes[3][4].
Fibrates and the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway:
Fibrates, such as fenofibrate, gemfibrozil, and bezafibrate, exert their effects by activating PPARα, another nuclear receptor that is a key regulator of lipid and glucose metabolism[1]. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.
Side-by-Side Comparison of Metabolic Effects
The following tables summarize the quantitative effects of this compound and various fibrates on key metabolic parameters. It is important to note that the data for this compound is emerging from clinical trials in specific patient populations (e.g., NASH), while the data for fibrates is derived from large-scale cardiovascular outcome trials and other studies in patients with dyslipidemia. Direct head-to-head comparative trial data is not yet available.
Table 1: Effects on Lipid Profile
| Parameter | This compound (FXR Agonist) | Fenofibrate | Gemfibrozil | Bezafibrate |
| Triglycerides (TG) | Data emerging from NASH trials suggest a potential for TG reduction. | ↓ 26-60% | ↓ 35-45% | ↓ ~35% |
| HDL-Cholesterol (HDL-C) | Effects on HDL-C are being evaluated in ongoing studies. | ↑ 6.5-14.3% | ↑ 11-14% | Data not consistently reported in percentages. |
| LDL-Cholesterol (LDL-C) | Variable effects have been reported for FXR agonists, with some studies showing an increase. | ↓ 10-15% | ↓ 11-15% | ↓ (amount varies) |
| Total Cholesterol | Effects are under investigation. | ↓ ~10% | ↓ ~10% | ↓ (amount varies) |
| Apolipoprotein A-I (ApoA-I) | Data not yet widely available. | ↑ | ↑ | ↑ |
| Apolipoprotein B (ApoB) | Data not yet widely available. | ↓ 14% | Data not consistently reported in percentages. | Data not consistently reported in percentages. |
Table 2: Effects on Glucose Metabolism
| Parameter | This compound (FXR Agonist) | Fenofibrate | Gemfibrozil | Bezafibrate |
| Fasting Glucose | Investigational for improving insulin sensitivity in NASH. | ↓ 2.2% | May moderately increase. | ↓ |
| Insulin Resistance (HOMA-IR) | A primary target for improvement in NASH trials. | May improve in some populations. | No significant effect on insulin levels. | ↓ |
| Glycated Hemoglobin (HbA1c) | Effects are being studied in diabetic NASH patients. | No significant change in some studies. | No significant change. | ↓ |
Experimental Protocols
The assessment of metabolic effects in clinical trials relies on standardized and validated experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and fibrates.
Lipid Profile Analysis
Objective: To quantify the levels of various lipids and lipoproteins in the blood.
Methodology:
-
Patient Preparation: Patients are typically required to fast for 9-12 hours before blood collection to ensure accurate triglyceride measurement.
-
Blood Collection: A venous blood sample is collected into a serum separator tube or a tube containing EDTA.
-
Sample Processing: The blood is centrifuged to separate the serum or plasma.
-
Analysis: Automated clinical chemistry analyzers are used to measure the following parameters:
-
Total Cholesterol: Enzymatic colorimetric methods.
-
Triglycerides: Enzymatic methods with glycerol phosphate oxidase.
-
HDL-Cholesterol: Homogeneous assays involving selective detergent solubilization or precipitation methods followed by cholesterol measurement.
-
LDL-Cholesterol: Can be calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) when triglycerides are <400 mg/dL, or measured directly using homogeneous assays.
-
Apolipoproteins (ApoA-I, ApoB): Immunoturbidimetric assays.
-
Assessment of Insulin Resistance
Objective: To quantify the body's response to insulin and assess insulin sensitivity.
1. Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):
-
Principle: A calculated index based on fasting glucose and insulin levels to estimate insulin resistance.
-
Procedure:
-
A fasting blood sample is collected.
-
Fasting plasma glucose and insulin concentrations are measured.
-
HOMA-IR is calculated using the formula: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5
-
2. Oral Glucose Tolerance Test (OGTT):
-
Principle: Measures the body's ability to clear a glucose load from the bloodstream.
-
Procedure:
-
The patient fasts overnight (8-14 hours).
-
A baseline (fasting) blood sample is drawn to measure glucose and insulin.
-
The patient consumes a standardized glucose solution (typically 75g) within 5 minutes.
-
Blood samples are drawn at specific time points (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.
-
3. Hyperinsulinemic-Euglycemic Clamp:
-
Principle: Considered the "gold standard" for measuring insulin sensitivity. It involves infusing insulin at a constant rate to achieve hyperinsulinemia while simultaneously infusing glucose at a variable rate to maintain euglycemia (normal blood glucose). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.
-
Procedure:
-
Two intravenous lines are inserted, one for infusions and one for blood sampling.
-
A continuous infusion of insulin is started to raise plasma insulin to a high, steady level.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is adjusted to "clamp" the blood glucose at a predetermined euglycemic level (e.g., 90 mg/dL).
-
The glucose infusion rate during the last 30-60 minutes of the clamp, when a steady state is reached, reflects the body's glucose disposal rate and thus insulin sensitivity.
-
Conclusion
This compound and fibrates represent distinct therapeutic strategies for modulating metabolic diseases. Fibrates, as PPARα agonists, have well-established effects on improving dyslipidemia, particularly hypertriglyceridemia. This compound, an FXR agonist, is being actively investigated for NASH, with its metabolic effects on lipids and glucose being a key area of ongoing research. While direct comparative data are limited, this guide provides a framework for understanding their differential mechanisms and metabolic consequences based on the current body of evidence. As more data from this compound's clinical development program become available, a more definitive comparison of its metabolic profile against established therapies like fibrates will be possible.
References
- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Linafexor: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Linafexor is paramount. Adherence to proper disposal protocols minimizes environmental impact and protects laboratory personnel from potential hazards.
As a novel farnesoid X receptor (FXR) agonist, this compound's specific disposal guidelines are not yet widely established in publicly available Safety Data Sheets (SDS). However, by following established best practices for laboratory chemical waste management, researchers can ensure its safe and compliant disposal. This guide provides a comprehensive overview of these procedures, from initial waste collection to final disposal, and includes protocols for managing spills.
This compound: Key Chemical Data and Disposal Parameters
While a comprehensive SDS for this compound is not publicly available, its known chemical properties can inform safe handling and disposal procedures. All chemical waste must be managed in accordance with local, state, and federal regulations.
| Identifier | Value | Disposal Consideration |
| Chemical Name | This compound | Use full chemical name on hazardous waste labels. |
| Synonyms | CS-0159 | Include synonyms on waste labels for cross-referencing. |
| Molecular Formula | C28H25Cl2FN4O4 | Indicates the presence of halogens, which may require specific disposal routes (e.g., incineration). |
| Molecular Weight | 571.43 g/mol | --- |
| Physical State | Solid (presumed) | Solid waste should be collected separately from liquid waste. |
| Solubility | Not specified | Assume insolubility in water and avoid sewer disposal. |
| Hazard Class | Not specified | Treat as a hazardous chemical. Consult your institution's Environmental Health and Safety (EHS) office. |
| Disposal Route | Incineration (recommended) | The most common and effective method for destroying organic chemical waste.[1] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the step-by-step procedure for the collection and disposal of this compound waste in a laboratory setting. This protocol is based on general best practices for hazardous chemical waste management.[2][3][4]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible with chemical contents, typically a high-density polyethylene (HDPE) container for solids).
-
Hazardous waste label.
-
Secondary containment bin.
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste.[1]
-
Segregate solid this compound waste from liquid chemical waste to prevent reactions and ensure proper disposal.
-
-
Waste Collection:
-
Place all solid this compound waste and contaminated consumables directly into a designated hazardous waste container.
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any known synonyms (e.g., CS-0159).
-
The composition and physical state of the waste (e.g., "Solid this compound with contaminated lab supplies").
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or principal investigator.
-
A statement of the particular hazardous properties of the waste (if known, otherwise state "Caution: Research Chemical, Handle as Hazardous").
-
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a secondary containment bin to catch any potential leaks.
-
-
Disposal Request:
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Emergency Procedures: this compound Spill Cleanup
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination. The following protocol is a general guideline for cleaning up a small, manageable spill of solid this compound. For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.
Materials:
-
Full PPE: safety goggles, lab coat, chemical-resistant gloves, and shoe covers. A respirator may be necessary depending on the nature of the compound and the spill.
-
Spill kit containing:
-
Absorbent pads or powder.
-
Tongs or forceps for picking up contaminated materials.
-
Plastic scoop or dustpan.
-
Sealable plastic bags for waste.
-
Hazardous waste labels.
-
Procedure:
-
Alert and Isolate:
-
Alert personnel in the immediate area of the spill.
-
If the substance is volatile or dusty, evacuate the area and close the doors.
-
Restrict access to the spill area.
-
-
Assess and Prepare:
-
Consult the SDS if available. In its absence, treat the compound as hazardous.
-
Don the appropriate PPE before beginning cleanup.
-
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a sealable plastic bag using a plastic scoop or dustpan. Avoid creating dust.
-
If the spill is a powder, you may gently cover it with a damp paper towel to prevent it from becoming airborne before scooping.
-
Use absorbent pads to clean any remaining residue. Wet the pads slightly with an appropriate solvent (if known and safe to do so) to aid in cleanup.
-
-
Decontaminate:
-
Wipe the spill area with a detergent solution, followed by water.
-
Place all contaminated cleaning materials (gloves, absorbent pads, paper towels) into the same sealable plastic bag as the spilled material.
-
-
Dispose:
-
Seal the bag and label it as "Hazardous Waste: this compound Spill Debris."
-
Dispose of the bag as hazardous waste according to your institution's procedures.
-
-
Report:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following their reporting requirements.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
